Jnk-IN-14
Description
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Properties
Molecular Formula |
C27H31N5O4S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]-2-pyridinyl]amino]propyl]-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C27H31N5O4S/c1-27(2,3)32-18-24(26(31-32)20-6-4-7-22(34)16-20)19-12-15-29-25(17-19)28-13-5-14-30-37(35,36)23-10-8-21(33)9-11-23/h4,6-12,15-18,30,33-34H,5,13-14H2,1-3H3,(H,28,29) |
InChI Key |
DXOOEWGOXWQIJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)O)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
JNK-IN-14: A Technical Guide to a Potent Class of Covalent JNK Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of a potent and selective class of c-Jun N-terminal kinase (JNK) inhibitors, herein referred to by the series identifier "JNK-IN". While the specific compound "JNK-IN-14" is not explicitly detailed in the available scientific literature, it is understood to belong to a well-characterized series of covalent inhibitors developed as powerful tools for studying JNK-dependent signal transduction. This document will focus on the core principles, quantitative data, and experimental methodologies associated with the most prominent members of this inhibitor class, such as JNK-IN-8 and JNK-IN-11.
Introduction to JNK and the JNK-IN Series of Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] There are three main JNK genes (JNK1, JNK2, and JNK3) which, through alternative splicing, produce up to ten different protein isoforms.[1] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is found predominantly in the nervous system.[1] JNKs are key mediators of cellular responses to a variety of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][2] The JNK signaling pathway is implicated in a wide array of cellular processes such as proliferation, apoptosis, differentiation, and inflammation. Consequently, dysregulation of JNK signaling is associated with numerous human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
The JNK-IN series of compounds represents a significant advancement in the development of JNK-targeted therapeutics. These molecules are irreversible inhibitors that form a covalent bond with a conserved cysteine residue located near the ATP-binding pocket of JNK isoforms. This covalent mechanism of action leads to high potency and prolonged target engagement, making them invaluable as chemical probes to investigate the physiological and pathological roles of JNK signaling.
Quantitative Data: Potency and Selectivity
The potency of the JNK-IN series has been extensively characterized through both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against the three JNK isoforms and the half-maximal effective concentration (EC50) for the inhibition of c-Jun phosphorylation in cellular models.
Table 1: Biochemical Potency of JNK-IN Inhibitors against JNK Isoforms
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| JNK-IN-1 | 7,780 | 4,230 | 7,750 |
| JNK-IN-2 | 809 | 1,140 | 709 |
| JNK-IN-5 | 2.11 | 1.93 | 0.96 |
| JNK-IN-7 | 1.54 | 1.99 | 0.75 |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 |
| JNK-IN-11 | 1.34 | 0.50 | 0.50 |
| JNK-IN-12 | 13 | 11.3 | 11.0 |
Data compiled from publicly available research.
Table 2: Cellular Potency of JNK-IN Inhibitors
| Compound | c-Jun Phosphorylation EC50 (HeLa cells, nM) | c-Jun Phosphorylation EC50 (A375 cells, nM) |
| JNK-IN-2 | 704 | 2,400 |
| JNK-IN-5 | 118 | 32 |
| JNK-IN-7 | 130 | 244 |
| JNK-IN-8 | 486 | 338 |
| JNK-IN-11 | 48 | 8.6 |
| JNK-IN-12 | 605 | 134 |
Data compiled from publicly available research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the JNK-IN series of inhibitors.
In Vitro JNK Kinase Activity Assay (Luminescent Kinase Assay)
This protocol is a representative method for determining the biochemical IC50 of an inhibitor against purified JNK enzymes.
-
Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Recombinant active JNK1, JNK2, or JNK3 enzyme.
-
JNK substrate (e.g., GST-c-Jun).
-
ATP solution.
-
JNK-IN compound series diluted in DMSO.
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
-
Assay Procedure:
-
Prepare serial dilutions of the JNK-IN inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the JNK enzyme and the GST-c-Jun substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol describes the measurement of JNK activity in a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A375) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the JNK-IN inhibitor or DMSO for 1-2 hours.
-
Stimulate the JNK pathway by exposing the cells to a stressor (e.g., anisomycin, UV irradiation, or TNF-α) for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-c-Jun (e.g., Ser63 or Ser73).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total c-Jun and a housekeeping protein (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun, total c-Jun, and the loading control.
-
Calculate the normalized phospho-c-Jun levels.
-
Plot the normalized phospho-c-Jun levels against the inhibitor concentration to determine the EC50 value.
-
Kinase Selectivity Profiling (KINOMEscan™)
This methodology provides a broad assessment of an inhibitor's selectivity across the human kinome.
-
Principle: The assay is based on a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the active site of a large panel of kinases.
-
Procedure:
-
The JNK-IN inhibitor is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of human kinases.
-
The amount of each kinase bound to an immobilized ligand in the presence of the test compound is compared to a DMSO control.
-
The results are typically reported as the percentage of kinase remaining bound in the presence of the inhibitor. A lower percentage indicates a stronger interaction.
-
-
Data Interpretation: The selectivity profile is visualized to identify off-target kinases that are significantly inhibited by the compound. This is crucial for understanding the potential for polypharmacology and off-target effects.
Visualizations: Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
Caption: The canonical JNK signaling cascade.
Experimental Workflow for JNK Inhibitor Characterization
Caption: Workflow for characterizing a novel JNK inhibitor.
Mechanism of Covalent Inhibition by the JNK-IN Series
Caption: Covalent inhibition of JNK by a JNK-IN compound.
References
JNK-IN-14 in Inflammatory Response Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Jun N-terminal kinases (JNKs) are critical mediators of inflammatory signaling pathways, making them attractive therapeutic targets for a range of inflammatory diseases. JNK-IN-14 is a potent, covalent inhibitor of JNK isoforms. While specific data on the direct role of this compound in inflammatory responses is limited in publicly available research, its mechanism of action and the well-established role of the JNK pathway in inflammation suggest its potential as a valuable research tool and therapeutic lead. This technical guide provides an in-depth overview of the JNK signaling pathway in inflammation, the known properties of this compound, and detailed experimental protocols to investigate its anti-inflammatory effects. Information on the closely related and more extensively studied covalent inhibitor, JNK-IN-8, is included to provide a fuller context for the potential applications of this compound.
Introduction to JNK Signaling in Inflammation
The JNK signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) cascades, is a key regulator of cellular responses to stress stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Dysregulation of the JNK pathway is implicated in the pathogenesis of numerous inflammatory conditions, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Upon activation by upstream kinases (MKK4 and MKK7), JNKs phosphorylate a variety of transcription factors, most notably c-Jun, a component of the activator protein-1 (AP-1) complex.[1] This leads to the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and matrix metalloproteinases (MMPs), which contribute to the inflammatory response and tissue damage. The JNK family comprises three isoforms: JNK1, JNK2, and JNK3. JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain.
This compound: A Potent Covalent JNK Inhibitor
This compound is a potent inhibitor of the JNK family of kinases. As a covalent inhibitor, it forms a stable, irreversible bond with a specific cysteine residue near the ATP-binding pocket of the JNK enzymes, leading to sustained inhibition. This mechanism of action can offer advantages in terms of potency and duration of action compared to reversible inhibitors.
Quantitative Data
While extensive data on the anti-inflammatory effects of this compound are not yet available in the literature, its high potency against the JNK isoforms has been established.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 1.81 | 12.7 | 10.5 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway in Inflammation
The following diagram illustrates the central role of the JNK pathway in transducing inflammatory signals.
References
JNK-IN-14: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-14 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes. As members of the mitogen-activated protein kinase (MAPK) superfamily, JNKs are key transducers of stress signals, regulating apoptosis, inflammation, cell differentiation, and proliferation. Dysregulation of the JNK signaling pathway has been implicated in various pathological conditions, including neurodegenerative diseases, inflammatory disorders, and cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, a valuable tool for researchers investigating the physiological and pathological roles of the JNK signaling pathway.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the IUPAC name N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]-4-hydroxybenzenesulfonamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H31N5O4S |
| Molecular Weight | 521.6 g/mol |
| IUPAC Name | N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]-4-hydroxybenzenesulfonamide |
| SMILES | CC(C)(C)n1c(c(c2ccc(O)cc2)nn1)c3cc(nccc3)NCCCNS(=O)(=O)c4ccc(O)cc4 |
| InChI | InChI=1S/C27H31N5O4S/c1-27(2,3)32-29-21(20-9-8-16-22(28-20)30-12-6-13-29)19-7-5-14-23(24(19)31-32)17-4-10-25(33)11-15-17/h4-5,7-11,14-16,28,33H,6,12-13H2,1-3H3,(H,30,31) |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the three JNK isoforms: JNK1, JNK2, and JNK3. It exerts its inhibitory effect by competing with ATP for binding to the kinase domain of JNK. The inhibitory activity of this compound against the different JNK isoforms is detailed in the table below.
| Target | IC50 (nM) |
| JNK1 | 1.81[1] |
| JNK2 | 12.7[1] |
| JNK3 | 10.5[1] |
The inhibition of JNK activity by this compound leads to downstream effects on cellular processes regulated by the JNK signaling pathway. Notably, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cell lines.[1]
JNK Signaling Pathway
The JNK signaling pathway is a tiered kinase cascade that is activated by a variety of cellular stresses and inflammatory cytokines. The core of the pathway consists of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (JNK). Upon activation by upstream stimuli, a MAP3K phosphorylates and activates a MAP2K (MKK4 or MKK7), which in turn dually phosphorylates and activates JNK on threonine and tyrosine residues within its activation loop. Activated JNK then phosphorylates a range of substrate proteins, including the transcription factor c-Jun, leading to the regulation of gene expression and subsequent cellular responses.
Caption: The JNK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature. However, the synthesis of similar pyrazole-based benzenesulfonamide derivatives typically involves a multi-step process. A general approach would likely involve the synthesis of the core pyrazole structure, followed by coupling with the pyridine moiety, and finally the addition of the propyl-benzenesulfonamide side chain. The synthesis of a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, has been described and involves a triethylamine-mediated sulfonamidation reaction of a 5-aminopyrazole with a sulfonyl chloride in acetonitrile.
JNK Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against JNK enzymes.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
This compound
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the JNK enzyme, JNK substrate, and the various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method, such as a phosphospecific antibody in an ELISA format or by measuring ADP production using a commercial kit.
-
Calculate the percentage of JNK inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: A generalized workflow for an in vitro JNK kinase inhibition assay.
Cell Cycle Analysis by Flow Cytometry
This protocol describes a method to analyze the effect of this compound on the cell cycle distribution of a cell population using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI/RNase A staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This protocol details a method to detect apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
Harvest both the adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.
Caption: Logical flow for the classification of cells in an Annexin V apoptosis assay.
Conclusion
This compound is a valuable chemical probe for studying the intricate roles of the JNK signaling pathway in health and disease. Its high potency and well-characterized biological effects, including the induction of apoptosis and cell cycle arrest, make it a powerful tool for researchers in academia and the pharmaceutical industry. The experimental protocols provided in this guide offer a starting point for investigating the cellular and molecular consequences of JNK inhibition with this compound. Further research utilizing this and other selective JNK inhibitors will continue to unravel the complexities of JNK signaling and its potential as a therapeutic target.
References
JNK-IN-14: A Technical Guide for Researchers
This technical guide provides an in-depth overview of JNK-IN-14, a potent inhibitor of c-Jun N-terminal kinases (JNKs). It is intended for researchers, scientists, and drug development professionals working in areas where JNK signaling is a key therapeutic target. This document covers the fundamental properties of this compound, the intricate JNK signaling pathway it modulates, and detailed experimental protocols for its application in research settings.
Core Properties of this compound
This compound is a small molecule inhibitor targeting the JNK family of proteins. The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | Not publicly available |
| Molecular Weight | 521.63 g/mol [1] |
| Molecular Formula | C27H31N5O4S[1] |
The JNK Signaling Pathway and Mechanism of Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[2] The JNK signaling pathway is activated by a wide array of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[2] This pathway plays a crucial role in regulating various cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[1]
The activation of JNKs occurs through a tiered kinase cascade. Upstream mitogen-activated protein kinase kinase kinases (MAPKKKs or MKKKs) phosphorylate and activate MAPKKs (MKK4 and MKK7), which in turn dually phosphorylate JNKs on threonine and tyrosine residues within a conserved T-P-Y motif. Once activated, JNKs phosphorylate a variety of downstream substrates, including transcription factors like c-Jun, which leads to the regulation of target gene expression.
This compound exerts its inhibitory effect by competing with ATP for the binding site on JNKs, thereby preventing the phosphorylation of downstream substrates.
Caption: JNK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: In Vitro JNK Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant JNK.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound
-
96-well plates
-
Phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the JNK substrate (e.g., GST-c-Jun).
-
Wash the wells to remove unbound substrate.
-
Add the recombinant active JNK enzyme to the wells.
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Add varying concentrations of this compound to the wells and incubate.
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Initiate the kinase reaction by adding ATP.
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Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and wash the wells.
-
Add the primary phospho-specific antibody and incubate.
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Wash and add the secondary antibody.
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Wash and add the detection reagent.
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Measure the signal using a plate reader.
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Calculate the IC50 value of this compound.
Protocol 2: Western Blot Analysis of c-Jun Phosphorylation in Cells
This protocol assesses the ability of this compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
JNK-activating stimulus (e.g., anisomycin, UV radiation)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun, anti-total-c-Jun, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a JNK activator for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and the loading control to ensure equal protein loading.
Caption: Western Blot Workflow for c-Jun Phosphorylation.
Protocol 3: Cell Viability/Apoptosis Assay
This assay determines the effect of this compound on cell viability and apoptosis, which are common downstream consequences of JNK pathway modulation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Apoptosis-inducing agent (optional)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®) or an apoptosis detection kit (e.g., Annexin V/PI staining)
-
96-well plates
-
Plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound, with or without an apoptosis-inducing agent.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
For cell viability, add the viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.
-
For apoptosis, stain the cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.
-
Analyze the data to determine the effect of this compound on cell viability or the induction of apoptosis.
This technical guide provides a foundational understanding of this compound and its application in research. For more specific applications, further optimization of these protocols may be necessary.
References
Methodological & Application
Application Notes for JNK-IN-14 In Vitro Kinase Assay
Application Notes and Protocols for JNK-IN-14 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNK-IN-14, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNK), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the effective use of this inhibitor in research and drug development.
Introduction to this compound
This compound is a small molecule inhibitor that targets the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[2][3] Dysregulation of the JNK pathway is implicated in a variety of diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions.[4][5] this compound acts as an irreversible inhibitor, covalently binding to a cysteine residue within the ATP-binding site of JNK isoforms.
Mechanism of Action
The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including inflammatory cytokines, UV radiation, and oxidative stress. This cascade involves a series of protein kinases that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in diverse cellular responses. This compound inhibits the phosphorylation of these downstream targets by blocking the kinase activity of JNK1, JNK2, and JNK3.
Data Presentation
Quantitative data for this compound's inhibitory activity is summarized in the table below. It is important to note that the optimal concentration and incubation time for this compound will vary depending on the cell line and experimental conditions. Therefore, it is recommended to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model.
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC50 (nM) | 4.67 | 18.7 | 0.98 |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is crucial for obtaining reliable and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 507.6 g/mol ) in 197 µL of DMSO.
-
Gently vortex the solution to ensure it is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Note on Solubility and Stability: this compound has low solubility in aqueous media. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium immediately before use. The final DMSO concentration in the cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to test the stability of this compound in your specific cell culture medium, as components in the medium can affect its stability over time.
Cell Viability Assay (MTT or WST-1)
This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of JNK Pathway Inhibition
This protocol allows for the detection of changes in the phosphorylation status of JNK downstream targets, such as c-Jun, to confirm the inhibitory activity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
JNK pathway activator (e.g., anisomycin, UV radiation, TNF-α)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-total c-Jun, anti-phospho-JNK, anti-total JNK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with desired concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Stimulate the JNK pathway by treating the cells with a suitable activator for a predetermined time (e.g., 20-30 minutes with anisomycin). Include a non-stimulated control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total c-Jun, total JNK, and a loading control.
Visualizations
JNK Signaling Pathway and Inhibition by this compound
Caption: JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound in cell culture.
Troubleshooting
| Problem | Possible Cause | Solution |
| No inhibition of JNK signaling observed | - this compound concentration is too low.- Incubation time is too short.- JNK pathway is not adequately activated.- this compound has degraded. | - Perform a dose-response experiment to find the optimal concentration.- Perform a time-course experiment.- Confirm the efficacy of the JNK activator.- Prepare fresh stock solutions of this compound. |
| High background in Western blot | - Insufficient blocking.- Antibody concentration is too high.- Insufficient washing. | - Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Titrate primary and secondary antibodies.- Increase the number and duration of wash steps. |
| High cell toxicity at effective concentrations | - Off-target effects of this compound.- Solvent (DMSO) toxicity. | - Use the lowest effective concentration of this compound.- Ensure the final DMSO concentration is ≤ 0.5% and include a vehicle control. |
| Inconsistent results | - Variability in cell density.- Inconsistent treatment times.- Freeze-thaw cycles of this compound stock. | - Ensure consistent cell seeding density.- Standardize all incubation times.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
Conclusion
This compound is a valuable tool for investigating the role of the JNK signaling pathway in various biological processes and disease models. The protocols provided in these application notes offer a starting point for researchers to design and execute experiments to assess the efficacy and mechanism of action of this inhibitor. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining accurate and reproducible data.
References
- 1. stemcell.com [stemcell.com]
- 2. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Studies of JNK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, specific in vivo dosage and administration protocols for JNK-IN-14 have not been published in peer-reviewed literature. The following application notes and protocols are provided as a comprehensive guide for researchers interested in conducting in vivo studies with potent JNK inhibitors. The information is based on the in vitro profile of this compound and established methodologies for other well-characterized JNK inhibitors.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1] It is primarily activated by stress stimuli, such as inflammatory cytokines, UV radiation, and oxidative stress.[1] The JNK pathway is involved in a wide array of cellular processes, including proliferation, apoptosis, and inflammation, making it a key therapeutic target in various diseases, particularly in oncology.[1][2]
This compound is a potent inhibitor of JNK isoforms.[3] Its in vitro activity suggests it may be a valuable tool for investigating the role of the JNK signaling pathway in disease models. These notes provide a framework for translating the in vitro potential of potent JNK inhibitors to in vivo experimental settings.
Data Presentation
In Vitro Inhibitory Activity of this compound
The following table summarizes the reported in vitro potency of this compound against the three JNK isoforms. This data is essential for understanding the compound's baseline activity before designing in vivo experiments.
| Target | IC50 (nM) | Reference |
| JNK1 | 1.81 | |
| JNK2 | 12.7 | |
| JNK3 | 10.5 |
Reference In Vivo Data for Other JNK Inhibitors
The table below provides a summary of in vivo experimental parameters for other selective JNK inhibitors. This information can serve as a valuable reference for determining an appropriate starting dose, administration route, and vehicle for a novel JNK inhibitor like this compound.
| Compound | Animal Model | Disease/Cancer Type | Dosage | Administration Route | Vehicle | Dosing Schedule | Key Findings / Reference |
| CC-401 | Mice | Colon Cancer Xenograft | 25 mg/kg | Intraperitoneal (IP) | Not Specified | Every 3 days | Potentiated the effect of bevacizumab and oxaliplatin. |
| SR-3306 | Mice | Parkinson's Disease Model (MPTP-induced) | 30 mg/kg | Oral (p.o.), single dose | Not Specified | Single dose | Protected against dopaminergic neuron loss. |
| SR-3306 | Rats | Parkinson's Disease Model (6-OHDA-induced) | 10 mg/kg/day | Subcutaneous (s.c.) | Not Specified | Daily for 14 days | Increased the number of tyrosine hydroxylase immunoreactive neurons. |
| AS602801 | Mice | Pancreatic Cancer Xenograft | 40 mg/kg/day | Not Specified | Not Specified | Daily | Inhibited cancer stem cells in established xenograft tumors. |
| JNK-IN-8 | Mice | Triple-Negative Breast Cancer Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Sensitized TNBC cells to lapatinib. |
Signaling Pathway and Experimental Workflow Visualizations
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway. Stress stimuli and cytokines activate a cascade of kinases (MAP3K and MAP2K) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of downstream targets, including the transcription factor c-Jun, to regulate gene expression and cellular processes.
References
JNK-IN-14: Application Notes for Western Blot Detection of p-JNK
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of JNK-IN-14, a potent JNK inhibitor, in conjunction with Western blotting to detect the phosphorylation status of c-Jun N-terminal kinase (JNK). This protocol is designed to enable researchers to accurately assess the inhibitory effects of this compound on the JNK signaling pathway.
JNK Signaling Pathway and Inhibition by this compound
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes including apoptosis, inflammation, and cell proliferation.[1] Dysregulation of this pathway is implicated in various diseases. The pathway is a tiered kinase cascade initiated by environmental stresses and inflammatory cytokines.[1][2][3] This cascade involves a MAP Kinase Kinase Kinase (MAP3K) activating a MAP Kinase Kinase (MKK4 or MKK7), which in turn phosphorylates JNK at threonine (Thr183) and tyrosine (Tyr185) residues for its activation.[1] Activated JNK then phosphorylates various downstream targets, including the transcription factor c-Jun. This compound is a potent inhibitor that targets JNK, thereby preventing the downstream signaling cascade.
JNK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for p-JNK Western Blot Analysis
A typical experiment involves cell culture, treatment with a JNK activator (e.g., Anisomycin, UV radiation) in the presence or absence of this compound, followed by cell lysis, protein quantification, and Western blot analysis for p-JNK, total JNK, and a loading control.
Overall workflow for Western blot analysis of p-JNK.
Quantitative Data Summary
The inhibitory effect of this compound can be quantified by measuring the band intensities from the Western blot and is often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required for 50% inhibition of a biological function. Researchers should generate similar tables to present their quantitative Western blot data. The following table is an illustrative example.
| Parameter | JNK1 | JNK2 | JNK3 | Reference |
| IC50 (nM) | Value | Value | Value | [Your Data] |
Note: The data presented should be normalized to the vehicle control group. Actual results will vary depending on the experimental system, including cell type, stimulus, and treatment conditions.
Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with a stimulus to activate the JNK pathway, followed by treatment with this compound to assess its inhibitory effect on the phosphorylation of JNK.
Materials and Reagents
-
Cell Culture: Appropriate cell line and culture medium.
-
JNK Activator: e.g., Anisomycin, UV radiation.
-
JNK Inhibitor: this compound.
-
Lysis Buffer: Modified RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS.
-
Western Blot: PVDF membrane, transfer buffer, blocking buffer (5% BSA in TBST), primary antibodies (anti-p-JNK (Thr183/Tyr185), anti-total JNK), HRP-conjugated secondary antibody.
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Detection: Enhanced chemiluminescence (ECL) substrate.
Procedure
1. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.
-
If necessary, starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK pathway activator (e.g., 25 µg/mL Anisomycin for 30 minutes) to induce JNK phosphorylation. Include a non-stimulated control group.
2. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.
4. Sample Preparation for SDS-PAGE
-
Add SDS-PAGE sample loading buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes. Samples can be stored at -80°C.
5. SDS-PAGE and Western Blotting
-
Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF membrane.
6. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1-2 hours at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK (Thr183/Tyr185) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
To normalize the data, strip the membrane and re-probe with an antibody against total JNK and a loading control (e.g., β-actin or GAPDH).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak p-JNK Signal | Ineffective JNK activation. | Confirm activator efficacy. |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer. | |
| Insufficient protein loaded. | Load at least 20 µg of protein. | |
| Primary antibody not optimized. | Optimize antibody concentration and incubation time. | |
| High Background | Insufficient blocking. | Increase blocking time to 1.5-2 hours. Use 5% BSA in TBST for all antibody dilutions and blocking steps. |
| Antibody concentration is too high. | Titrate primary and secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Multiple Non-specific Bands | Antibody is not specific. | Use a different, validated antibody. |
| Protein degradation. | Ensure protease inhibitors are always used and samples are kept cold. | |
| Inconsistent Loading Control | Pipetting errors. | Use calibrated pipettes and be meticulous during sample loading. |
| Inaccurate protein quantification. | Ensure the BCA assay was performed correctly and that samples fall within the linear range of the standard curve. |
References
JNK-IN-14: Application Notes and Protocols for Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of JNK-IN-14, a potent c-Jun N-terminal kinase (JNK) inhibitor, in immunoprecipitation kinase assays. This document includes detailed protocols, quantitative data for the inhibitor, and visualizations of the relevant biological pathways and experimental procedures.
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, such as inflammatory cytokines, ultraviolet irradiation, and osmotic shock. The JNK signaling pathway is implicated in a variety of cellular processes, including proliferation, apoptosis, and inflammation.[1][2] Dysregulation of the JNK pathway has been linked to numerous diseases, making it an important target for therapeutic intervention. This compound is a potent and selective inhibitor of JNK isoforms, making it a valuable tool for studying JNK-dependent signaling events.
This compound: Quantitative Data
This compound demonstrates high potency against JNK isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| JNK1 | 1.81[1] |
| JNK2 | 12.7[1] |
| JNK3 | 10.5[1] |
Mechanism of Action
This compound is part of a series of irreversible inhibitors that function by forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of JNK. This covalent modification prevents the binding of ATP, thereby inhibiting the kinase activity of JNK. This targeted mechanism contributes to its high potency and selectivity.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the JNK signaling pathway, the general workflow for an immunoprecipitation kinase assay, and the mechanism of covalent inhibition by this compound.
Caption: A simplified diagram of the JNK signaling cascade.
Caption: The experimental workflow for an immunoprecipitation kinase assay.
Caption: Covalent inhibition mechanism of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for performing an immunoprecipitation kinase assay to evaluate the efficacy of this compound.
A. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with appropriate stimuli to activate the JNK pathway as required by the experimental design.
-
Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Incubate on ice for 10-15 minutes with occasional swirling.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
B. Immunoprecipitation of JNK
-
Lysate Preparation: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with cold lysis buffer.
-
Pre-clearing (Optional but Recommended): Add Protein A/G agarose or magnetic beads to the lysate and incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Antibody Incubation: Add a specific anti-JNK primary antibody to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Immunocomplex Capture: Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant and wash the beads three to five times with ice-cold wash buffer (e.g., lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20). After the final wash, carefully remove all supernatant.
C. In Vitro Kinase Assay with this compound
-
Inhibitor Pre-incubation: Resuspend the washed immunocomplex beads in kinase assay buffer. Add the desired concentration of this compound (or vehicle control, e.g., DMSO) to the bead suspension. Incubate for 30 minutes at room temperature with gentle agitation to allow for covalent bond formation.
-
Kinase Reaction Initiation: To initiate the kinase reaction, add the kinase reaction mixture containing a JNK substrate (e.g., recombinant c-Jun or a peptide substrate) and ATP (including [γ-³²P]ATP for radioactive detection or unlabeled ATP for Western blot detection of a phospho-specific substrate).
-
Incubation: Incubate the reaction mixture at 30°C for 20-30 minutes.
-
Termination: Stop the reaction by adding 2X Laemmli sample buffer and boiling the samples at 95-100°C for 5 minutes.
D. Analysis of Kinase Activity
-
SDS-PAGE: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the JNK substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software to determine the extent of JNK inhibition by this compound.
Conclusion
This compound is a highly potent and selective covalent inhibitor of JNK kinases. The provided protocols and data serve as a valuable resource for researchers investigating the role of JNK signaling in various biological contexts. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data in immunoprecipitation kinase assays.
References
JNK-IN-14: Application Notes and Protocols for Preparation and Storage in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNK-IN-14 is a potent inhibitor of c-Jun N-terminal kinases (JNK), demonstrating high selectivity for JNK1.[1][2] The JNK signaling pathway is a critical regulator of numerous cellular processes, including inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway has been implicated in various diseases, making JNK inhibitors like this compound valuable tools for research and potential therapeutic development. This document provides detailed application notes and protocols for the preparation and storage of this compound in Dimethyl Sulfoxide (DMSO), along with an overview of the JNK signaling pathway and example experimental protocols.
JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. The JNK signaling cascade is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The pathway involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNKs phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of gene expression and subsequent cellular responses.
Figure 1: Simplified JNK Signaling Pathway. This diagram illustrates the activation of the JNK cascade by extracellular stimuli, leading to the regulation of gene expression and cellular responses. This compound acts as an inhibitor of JNK.
Quantitative Data
| Compound | Target | IC₅₀ (nM) | Estimated Solubility in DMSO |
| This compound | JNK1 | 1.81[1][2] | Not specified. Estimated to be similar to related compounds. |
| JNK2 | 12.7[1] | ||
| JNK3 | 10.5 | ||
| JNK-IN-8 | JNK1 | 4.67 | > 25.4 mg/mL |
| JNK2 | 18.7 | ||
| JNK3 | 0.98 | ||
| JNK-IN-7 | JNK1 | 1.5 | 50 mg/mL (101.3 mM) |
| JNK2 | 2 | ||
| JNK3 | 0.7 |
Note on DMSO: It is crucial to use anhydrous (moisture-free) DMSO, as the presence of water can significantly reduce the solubility of many small molecule inhibitors.
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in solubilization.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Storage of this compound Stock Solution
Proper storage is essential to maintain the stability and activity of the this compound stock solution.
-
Short-term storage (1-2 weeks): Store the aliquots at -20°C.
-
Long-term storage (up to 6 months): For extended storage, it is recommended to store the aliquots at -80°C.
Important Considerations:
-
Protect the stock solution from light.
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
-
Before use, thaw the required aliquot at room temperature and centrifuge briefly to collect the solution at the bottom of the tube.
Figure 2: Workflow for the Preparation and Storage of this compound in DMSO. This diagram outlines the key steps from solubilization to long-term storage and eventual use in experiments.
Example Protocol: In Vitro Cell-Based Assay
This protocol provides a general guideline for using this compound in a cell-based assay to assess its inhibitory effect on JNK signaling.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
JNK activator (e.g., Anisomycin, TNF-α)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Antibodies for Western blotting (e.g., anti-phospho-c-Jun, anti-total-c-Jun, anti-JNK)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): To reduce basal JNK activity, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound from the stock solution in serum-free or complete medium. The final DMSO concentration in the culture medium should be kept constant across all conditions and typically below 0.1% to avoid solvent-induced effects. Add the diluted this compound to the cells and incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Stimulation: Add the JNK activator (e.g., Anisomycin) to the culture medium at a pre-determined optimal concentration and incubate for the appropriate time (e.g., 30 minutes). Include a vehicle control (DMSO) and an activator-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Western Blot Analysis: Analyze the phosphorylation of JNK substrates, such as c-Jun, by Western blotting using phospho-specific antibodies. Normalize the results to the total protein levels of the target and a loading control (e.g., GAPDH or β-actin).
Example Protocol: In Vivo Study (General Guidelines)
The use of this compound in animal models requires careful formulation and dose-finding studies. The following are general considerations.
Vehicle Formulation: For in vivo administration, this compound will need to be formulated in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline. The final concentration of DMSO should be minimized to avoid toxicity.
Dose-Finding and Efficacy Studies:
-
Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to determine the MTD of this compound in the chosen animal model.
-
Pharmacokinetics (PK): Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its bioavailability and half-life, which will inform the dosing schedule.
-
Efficacy Studies: Once the MTD and dosing regimen are established, efficacy studies can be performed in relevant disease models.
Disclaimer: The provided protocols are for guidance only. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. It is essential to consult relevant literature and safety data sheets before handling any chemical compounds. The information regarding the solubility and storage of this compound is based on data from similar compounds and should be confirmed experimentally.
References
Application Notes and Protocols for JNK Inhibitor Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling pathway plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation.[1][2][3] Dysregulation of the JNK pathway has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4] Pharmacological inhibition of JNK is a promising therapeutic strategy, and several small molecule inhibitors have been developed and evaluated in preclinical mouse models.
JNK-IN-8 is a potent and selective irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3).[5] It forms a covalent bond with a conserved cysteine residue in the ATP-binding pocket of the kinases. SP600125 is a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.
Data Presentation
Table 1: In Vivo Efficacy of JNK Inhibitors in Mouse Models
| Compound | Mouse Model | Cancer/Disease Type | Dosing Regimen | Administration Route | Vehicle | Observed Efficacy |
| JNK-IN-8 | Nude (nu/J) mice with MDA-MB-231 xenografts | Triple-Negative Breast Cancer | 25 mg/kg, daily | Intraperitoneal (i.p.) | Not specified | Significantly increased survival when combined with lapatinib. |
| JNK-IN-8 | C57BL/6 mice with E0771 syngeneic tumors | Triple-Negative Breast Cancer | 20 mg/kg, daily for 10 days | Intraperitoneal (i.p.) | Not specified | Significantly slowed tumor growth. |
| SP600125 | C57BL/6 mice | MPTP-induced Parkinson's Disease | 30 mg/kg, i.p. | Intraperitoneal (i.p.) | Not specified | Protected dopaminergic neurons and partly restored dopamine levels. |
| SP600125 | CD-1 mice | LPS-induced Endotoxemia | 15 or 30 mg/kg | Intravenous (i.v.) or Oral (p.o.) | Not specified | Significantly inhibited serum TNF-α levels. |
| SP600125 | C57BL/6 mice | Anti-CD3 induced T-cell apoptosis | 15 mg/kg at 0, 12, 24, 36h | Subcutaneous (s.c.) | PPCES vehicle | Almost complete resistance to apoptosis of CD4+CD8+ thymocytes. |
| SP600125 | Swiss mice | 1,2-dimethylhydrazine-induced colon cancer | Not specified | Not specified | Not specified | Modulated JNK-1/β-catenin signaling. |
| D-JNKi1 (peptide inhibitor) | 3xTg-AD mice | Traumatic Brain Injury | Not specified | Not specified | D-TAT control peptide | Reduced total and phospho-tau accumulations. |
Table 2: Formulation and Vehicle for JNK Inhibitors
| Compound | Stock Solution Preparation | Vehicle for In Vivo Administration |
| JNK-IN-8 | Resuspend in DMSO (e.g., 10 mM stock). | Further dilution in a suitable vehicle for injection (e.g., a mixture of PEG300, Tween 80, and saline, or corn oil). |
| SP600125 | Dissolve in DMSO or ethanol. | 45% (w/v) 2-hydroxypropyl-β-cyclodextrin in water. |
Experimental Protocols
Protocol 1: In Vivo Efficacy of JNK-IN-8 in a Xenograft Mouse Model of Cancer
1. Materials:
-
JNK-IN-8 (powder)
-
Dimethyl sulfoxide (DMSO)
-
Vehicle for injection (e.g., corn oil or a solution of PEG300, Tween 80, and saline)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Immunocompromised mice (e.g., nude mice, 6-8 weeks old)
-
Sterile PBS, syringes, needles, calipers
2. Methods:
-
JNK-IN-8 Formulation:
-
Prepare a stock solution of JNK-IN-8 by dissolving it in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of injection, thaw a stock solution aliquot and dilute it to the final desired concentration (e.g., 20-25 mg/kg) in the chosen vehicle. Ensure the final DMSO concentration is low to avoid toxicity.
-
-
Xenograft Tumor Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer JNK-IN-8 (e.g., 20-25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily.
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring for a predefined period (e.g., 10-21 days) or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize mice and excise tumors for weight measurement, histopathological analysis, and molecular analysis (e.g., Western blot for p-JNK, p-c-Jun).
-
Protocol 2: In Vivo Efficacy of SP600125 in a Mouse Model of Inflammation
1. Materials:
-
SP600125 (powder)
-
Vehicle: 45% (w/v) 2-hydroxypropyl-β-cyclodextrin in water
-
Lipopolysaccharide (LPS)
-
C57BL/6 or CD-1 mice (6-8 weeks old)
-
Sterile saline, syringes, needles
-
ELISA kit for mouse TNF-α
2. Methods:
-
SP600125 Formulation:
-
Prepare the vehicle by dissolving 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
Dissolve SP600125 in the vehicle to the desired concentration (e.g., for a 30 mg/kg dose).
-
-
Induction of Inflammation and Treatment:
-
Administer SP600125 or vehicle to mice via the desired route (e.g., i.p., i.v., or p.o.).
-
After a specified pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
-
-
Endpoint Analysis:
-
At a specific time point post-LPS injection (e.g., 90 minutes), collect blood samples via cardiac puncture.
-
Prepare serum and measure the levels of TNF-α using an ELISA kit according to the manufacturer's instructions.
-
Tissues can also be collected for histopathological or molecular analysis.
-
Mandatory Visualization
Caption: A simplified diagram of the JNK signaling pathway.
Caption: A general experimental workflow for a xenograft mouse model study.
References
- 1. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. paulogentil.com [paulogentil.com]
- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for JNK-IN-8 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, such as inflammatory cytokines, oxidative stress, and UV radiation.[1][2][3] The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][4] Dysregulation of the JNK pathway has been linked to various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, JNKs have emerged as attractive therapeutic targets.
JNK-IN-8 is a potent and irreversible inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). It acts as a covalent inhibitor, forming a bond with a conserved cysteine residue in the ATP-binding site of the JNK enzymes. Its high potency and selectivity make it a valuable tool for studying JNK-dependent signaling pathways and for high-throughput screening (HTS) campaigns aimed at discovering novel JNK inhibitors. These application notes provide detailed protocols for the use of JNK-IN-8 in biochemical and cell-based high-throughput screening assays.
Data Presentation
The inhibitory activity of JNK-IN-8 has been characterized in various assays. The following tables summarize the key quantitative data for this inhibitor.
| Parameter | JNK1 | JNK2 | JNK3 | Assay Type | Reference |
| IC50 | 4.7 nM | 18.7 nM | 1.0 nM | Biochemical | |
| Cellular EC50 (c-Jun Phosphorylation) | 486 nM (HeLa) | - | - | Cell-Based | |
| Cellular EC50 (c-Jun Phosphorylation) | 338 nM (A375) | - | - | Cell-Based |
Table 1: Inhibitory Potency of JNK-IN-8 against JNK Isoforms.
| Parameter | Value | Assay Type | Notes |
| Z'-Factor | ≥ 0.6 | Biochemical TR-FRET | A Z'-factor of 0.5 or greater is generally considered indicative of a robust HTS assay. |
Table 2: Typical High-Throughput Screening Assay Performance.
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the JNK signaling pathway and a typical high-throughput screening workflow for identifying JNK inhibitors.
Caption: The JNK signaling cascade and the inhibitory action of JNK-IN-8.
Caption: Experimental workflow for a JNK inhibitor HTS assay.
Experimental Protocols
Biochemical High-Throughput Screening Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay suitable for high-throughput screening of JNK1 inhibitors using JNK-IN-8 as a positive control.
Materials:
-
JNK1, active, recombinant human protein
-
GFP-c-Jun (1-79) substrate
-
ATP
-
JNK-IN-8
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Detection Reagent: Terbium-conjugated anti-phospho-c-Jun (Ser73) antibody
-
384-well, low-volume, black assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of JNK-IN-8 in DMSO, starting from 1 mM. Prepare similar dilutions for test compounds.
-
Assay Plate Preparation:
-
Dispense 5 µL of Assay Buffer containing JNK1 enzyme to all wells of a 384-well plate.
-
Add 50 nL of the diluted JNK-IN-8, test compounds, or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of Assay Buffer containing GFP-c-Jun substrate and ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the reaction and detect the phosphorylated substrate by adding 10 µL of Detection Reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (GFP) and 620 nm (Terbium).
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 620 nm emission).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Z'-factor using positive (no inhibitor) and negative (high concentration of JNK-IN-8) controls to assess assay quality.
-
Cell-Based High-Throughput Screening Assay (High-Content Imaging)
This protocol outlines a cell-based assay to measure the inhibition of c-Jun phosphorylation in response to a cellular stressor, using high-content imaging.
Materials:
-
HeLa or A375 cells
-
Complete cell culture medium
-
Anisomycin (JNK pathway activator)
-
JNK-IN-8
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary Antibody: Rabbit anti-phospho-c-Jun (Ser73)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI
-
384-well, clear-bottom, black imaging plates
-
High-content imaging system
Procedure:
-
Cell Plating: Seed HeLa or A375 cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer after 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of JNK-IN-8 and test compounds in cell culture medium.
-
Remove the plating medium from the cells and add the compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Activation:
-
Add anisomycin to all wells (except for the unstimulated control) to a final concentration that induces robust c-Jun phosphorylation.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
Block for 1 hour with Blocking Buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and Alexa Fluor 488 (phospho-c-Jun) channels.
-
Data Analysis:
-
Use image analysis software to identify the nuclei (DAPI signal) and quantify the mean fluorescence intensity of the phospho-c-Jun signal within the nuclear region for each cell.
-
Calculate the average nuclear phospho-c-Jun intensity per well.
-
Determine the percent inhibition for each compound concentration relative to the anisomycin-stimulated, vehicle-treated control.
-
Generate dose-response curves and calculate the EC50 values.
-
Conclusion
JNK-IN-8 is a well-characterized, potent, and irreversible inhibitor of JNK kinases, making it an excellent tool for high-throughput screening applications. The protocols provided herein offer robust methods for identifying and characterizing novel JNK inhibitors in both biochemical and cellular contexts. Careful assay optimization and validation, including the determination of a suitable Z'-factor, are critical for the success of any HTS campaign.
References
Application Notes and Protocols for Assessing the Effect of JNK-IN-14 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, playing a crucial role in inflammatory responses.[1][2] JNKs are activated by stress stimuli such as inflammatory cytokines, leading to the phosphorylation of transcription factors like c-Jun and subsequent expression of pro-inflammatory genes, including those for various cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] The irreversible inhibitor JNK-IN-14 offers a potent tool for investigating the role of JNK signaling in cytokine production. This document provides detailed protocols for assessing the effect of this compound on cytokine production in cultured cells.
Core Principle: This protocol outlines the assessment of this compound's inhibitory effect on cytokine production in mammalian cells. The workflow involves cell culture, stimulation with an inflammatory agent (e.g., Lipopolysaccharide [LPS] or TNF-α) in the presence or absence of this compound, and subsequent quantification of cytokine levels in the cell culture supernatant or as mRNA transcripts within the cells.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Reagent/Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1 x 10⁵ to 5 x 10⁵ cells/mL | Dependent on cell type and proliferation rate. |
| This compound Concentration | 0.1 - 10 µM | A dose-response experiment is crucial to determine the optimal non-toxic concentration for your specific cell line. |
| Inflammatory Stimulus | ||
| LPS (from E. coli) | 10 - 100 ng/mL | Effective for stimulating Toll-like receptor 4 (TLR4) in immune cells like macrophages. |
| TNF-α (human or mouse) | 10 - 50 ng/mL | Useful for a broader range of cell types expressing the TNF receptor. |
| Pre-incubation with this compound | 1 - 2 hours | Allows for cellular uptake and target engagement before inflammatory stimulation. |
| Stimulation Time | ||
| For Cytokine Protein (ELISA) | 6 - 24 hours | Time-course experiments are recommended to capture peak cytokine secretion. |
| For Cytokine mRNA (qPCR) | 1 - 6 hours | mRNA expression often peaks earlier than protein secretion. |
Mandatory Visualizations
JNK signaling pathway leading to cytokine production and the inhibitory action of this compound.
Experimental workflow for assessing this compound's effect on cytokine production.
Experimental Protocols
Preparation of Reagents
This compound Stock Solution (10 mM):
-
This compound has a molecular weight that needs to be obtained from the supplier. For calculation purposes, let's assume a hypothetical molecular weight of 500 g/mol .
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound in 1 mL of dimethyl sulfoxide (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Lipopolysaccharide (LPS) Stock Solution (1 mg/mL):
-
Reconstitute lyophilized LPS in sterile, endotoxin-free phosphate-buffered saline (PBS) to a concentration of 1 mg/mL.
-
Aliquot and store at -20°C.
Tumor Necrosis Factor-alpha (TNF-α) Stock Solution (100 µg/mL):
-
Reconstitute lyophilized TNF-α in sterile PBS containing 0.1% bovine serum albumin (BSA) to a concentration of 100 µg/mL.
-
Aliquot and store at -80°C.
Cell Culture and Treatment
This protocol is optimized for murine macrophage-like RAW 264.7 cells but can be adapted for other relevant cell types such as human THP-1 monocytes or primary cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
This compound Pre-incubation: The following day, prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the old media from the cells.
-
Add 450 µL of fresh complete DMEM to each well.
-
Add 50 µL of the diluted this compound solution (or vehicle control, e.g., 0.1% DMSO in DMEM) to the respective wells.
-
Incubate for 1-2 hours at 37°C and 5% CO₂.
-
-
Inflammatory Stimulation:
-
Prepare a working solution of LPS (e.g., 1 µg/mL) or TNF-α (e.g., 100 ng/mL) in complete DMEM.
-
Add 50 µL of the stimulus to the appropriate wells to achieve the desired final concentration (e.g., 100 ng/mL for LPS or 10 ng/mL for TNF-α).
-
For unstimulated controls, add 50 µL of complete DMEM.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for the desired time period (e.g., 6 hours for qPCR or 24 hours for ELISA).
Cytokine Quantification
A. Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted Cytokines
-
Supernatant Collection: After incubation, centrifuge the 24-well plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. Store the supernatants at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's instructions. A general protocol is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate and add the TMB substrate solution. Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
B. Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
-
Cell Lysis and RNA Extraction: After removing the supernatant, wash the cells once with cold PBS. Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit) and proceed with total RNA isolation according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target cytokine genes (e.g., Tnf, Il6) and a housekeeping gene (e.g., Actb or Gapdh) for normalization. A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the relative gene expression using the 2-ΔΔCt method. The fold change in cytokine mRNA expression is calculated relative to the unstimulated, vehicle-treated control.
Optional: Cell Viability/Cytotoxicity Assay
It is essential to determine the potential cytotoxicity of this compound at the concentrations used. This can be assessed using assays like the MTT or CellTiter-Glo® assay.
-
Seed cells in a 96-well plate as described above.
-
Treat the cells with the same concentrations of this compound as used in the cytokine assay for the same duration.
-
Perform the viability assay according to the manufacturer's instructions.
-
Results should show that the concentrations of this compound used do not significantly reduce cell viability.
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with LPS or TNF-α. This inhibition should be observable at both the protein level (ELISA) and the mRNA level (qPCR). The IC₅₀ value for this compound can be determined from the dose-response curve.
Troubleshooting
-
High background in ELISA: Ensure thorough washing steps and proper blocking.
-
No cytokine induction: Confirm the activity of the stimulus (LPS or TNF-α) and the responsiveness of the cell line.
-
High variability between replicates: Ensure accurate and consistent pipetting, especially for small volumes.
-
This compound shows no effect: Verify the activity of the inhibitor. Prepare fresh dilutions from the stock solution. The chosen cell line may not rely heavily on the JNK pathway for the production of the specific cytokine being measured.
-
Cell death observed: Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your cell line. Reduce the concentration or incubation time.
References
Application Notes and Protocols for JNK Inhibition in Inflammasome Activation Studies
A Representative Study Using the JNK Inhibitor SP600125
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific experimental data was found for a compound designated "JNK-IN-14" in the context of inflammasome activation studies. Therefore, this document utilizes the well-characterized, selective JNK inhibitor, SP600125 , as a representative tool to illustrate the application of JNK inhibition in studying inflammasome signaling. The protocols and data presented are based on established methodologies and expected outcomes derived from the scientific literature.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a significant role in the cellular stress response, inflammation, and apoptosis.[1][2] Emerging evidence has identified the JNK pathway as a key regulator of inflammasome activation, particularly the NLRP3 inflammasome, which is implicated in a wide array of inflammatory diseases.[3][4]
NLRP3 inflammasome activation is a two-step process involving a priming signal (Signal 1) and an activation signal (Signal 2). The priming step, often initiated by microbial components like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[5] The activation step is triggered by a diverse range of stimuli, including ATP, nigericin, and crystalline substances, leading to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving a potent inflammatory response.
JNK signaling is critically involved in the priming phase of NLRP3 activation. Specifically, JNK1-mediated phosphorylation of mouse NLRP3 at serine 194 is an essential event for its subsequent activation. Furthermore, the JNK pathway has been shown to regulate the oligomerization of the adaptor protein ASC, a crucial step in the formation of the functional inflammasome complex.
This application note provides a comprehensive guide to utilizing the JNK inhibitor SP600125 as a tool to investigate the role of JNK in inflammasome activation. It includes detailed protocols for cell-based assays, expected data outcomes, and visualizations of the relevant signaling pathways and experimental workflows.
JNK Signaling in NLRP3 Inflammasome Activation
The JNK signaling cascade is initiated by various stress stimuli, which activate upstream MAP3Ks (e.g., TAK1). These kinases then phosphorylate and activate MAP2Ks (e.g., MKK4/7), which in turn dually phosphorylate and activate JNK. Activated JNK phosphorylates a range of downstream targets, including the transcription factor c-Jun and, as more recently discovered, components of the inflammasome machinery. In the context of NLRP3 inflammasome activation, JNK signaling contributes to both the priming of NLRP3 and the assembly of the inflammasome complex.
Quantitative Data: Effects of SP600125 on Inflammasome-Related Readouts
The following table summarizes the expected quantitative effects of the JNK inhibitor SP600125 on key readouts of inflammasome activation. The IC₅₀ values are derived from published literature and may vary depending on the cell type, stimulus, and experimental conditions.
| Parameter | Assay System | JNK Inhibitor (SP600125) IC₅₀ | Reference(s) |
| JNK Activity | |||
| c-Jun Phosphorylation | Cell-based (Jurkat T cells) | 5-10 µM | |
| Inflammasome Priming | |||
| TNF-α mRNA Expression | LPS-stimulated monocytes | 10 µM | |
| IL-1β mRNA Expression | LPS-stimulated monocytes | No significant inhibition | |
| Inflammasome Activation | |||
| IL-1β Secretion | Th1 cells | > 30 µM (weak inhibition) | |
| IL-1β Secretion | LPS + Nigericin-stimulated macrophages | Dose-dependent inhibition observed | |
| ASC Speck Formation | LPS + Nigericin-stimulated macrophages | Dose-dependent inhibition observed |
Note: The inhibitory effect of SP600125 on mature IL-1β secretion is a downstream consequence of its impact on JNK-mediated priming and/or assembly steps. Direct IC₅₀ values for inflammasome-dependent IL-1β release are not consistently reported and require empirical determination.
Experimental Protocols
The following protocols provide a framework for investigating the role of JNK in inflammasome activation using a JNK inhibitor like SP600125.
Experimental Workflow
Protocol 1: Inhibition of Inflammasome Activation in Macrophages
This protocol describes the use of bone marrow-derived macrophages (BMDMs) or the human monocytic THP-1 cell line to assess the effect of SP600125 on NLRP3 inflammasome activation.
Materials:
-
BMDMs or PMA-differentiated THP-1 cells
-
Complete RPMI-1640 or DMEM medium
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
SP600125 (JNK inhibitor)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (6-well or 12-well)
Procedure:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 cells at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh complete medium containing LPS (e.g., 200 ng/mL for BMDMs, 1 µg/mL for THP-1) and incubate for 3-4 hours.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of SP600125 (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as nigericin (e.g., 10 µM for 45-60 minutes) or ATP (e.g., 5 mM for 30-45 minutes).
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for analysis by ELISA (Protocol 3) and Western blot (Protocol 2).
-
Cell Lysate: Wash the adherent cells with ice-cold PBS and lyse the cells using RIPA buffer with protease and phosphatase inhibitors for Western blot analysis (Protocol 2).
-
Protocol 2: Western Blot Analysis
This protocol details the detection of key inflammasome-related proteins in both cell lysates and supernatants.
Materials:
-
Cell lysates and supernatants from Protocol 1
-
Laemmli sample buffer
-
SDS-PAGE gels (12-15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Caspase-1 (for p20 subunit), anti-IL-1β (for mature 17 kDa form), anti-NLRP3, anti-phospho-JNK, anti-JNK, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lysates: Mix 20-30 µg of protein with 4x Laemmli buffer, boil for 5 minutes.
-
Supernatants: Concentrate proteins if necessary (e.g., using methanol/chloroform precipitation), then mix with 4x Laemmli buffer and boil.
-
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: ELISA for IL-1β Secretion
This protocol quantifies the amount of mature IL-1β secreted into the cell culture supernatant.
Materials:
-
Supernatants from Protocol 1
-
Human or mouse IL-1β ELISA kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, add standards and diluted supernatants to the antibody-coated microplate.
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Incubate, wash, and add the detection antibody.
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Incubate, wash, and add the substrate solution.
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Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
Protocol 4: Immunofluorescence for ASC Speck Visualization
This protocol allows for the visualization and quantification of ASC speck formation, a hallmark of inflammasome activation.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibody: anti-ASC
-
Alexa Fluor-conjugated secondary antibody
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DAPI (for nuclear staining)
-
Fluorescence microscope or confocal microscope
Procedure:
-
Perform cell seeding and treatment as described in Protocol 1 on glass coverslips in a 24-well plate.
-
Fixation: After stimulation, carefully wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization and Blocking: Wash with PBS, then permeabilize and block the cells for 30 minutes.
-
Primary Antibody Incubation: Incubate with anti-ASC antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.
-
Quantification: Count the number of cells with a distinct, large, perinuclear ASC speck and express it as a percentage of the total number of cells (identified by DAPI staining).
Conclusion
The JNK signaling pathway is an important regulator of NLRP3 inflammasome activation. The use of selective JNK inhibitors, such as SP600125, provides a valuable pharmacological tool to dissect the specific contributions of JNK to inflammasome priming and assembly. By employing the protocols outlined in this application note, researchers can effectively investigate the molecular mechanisms by which JNK modulates inflammatory responses, paving the way for the development of novel therapeutic strategies for a variety of inflammasome-driven diseases.
References
- 1. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Blockade of NLRP3 Inflammasome/IL-1β-Positive Loop Mitigates Endothelial Cell Senescence and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biphasic JNK signaling reveals distinct MAP3K complexes licensing inflammasome formation and pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SP600125 | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
JNK-IN-14 solubility issues and solutions
Welcome to the technical support center for JNK-IN-14. This guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent JNK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of c-Jun N-terminal kinases (JNK), with IC50 values of 1.81 nM, 12.7 nM, and 10.5 nM for JNK1, JNK2, and JNK3, respectively.[1] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to stress stimuli like cytokines, ultraviolet irradiation, and heat shock.[2] By inhibiting JNK, this compound can modulate various cellular processes, including apoptosis and cell cycle progression.[1] For instance, studies have shown that this compound can induce early-stage apoptosis and cause cell cycle arrest at the G2/M phase in leukemia cells.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: While specific solubility data for this compound is not extensively published, based on its chemical properties as a small molecule inhibitor and data from structurally similar compounds like JNK-IN-8, the recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[3] For JNK-IN-8, a solubility of ≥ 100 mg/mL in DMSO has been reported. It is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.
Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media for cell culture experiments. What should I do?
A3: This is a common issue with hydrophobic compounds dissolved in DMSO when they are introduced into an aqueous environment like cell culture media. Here are several troubleshooting steps:
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent toxicity and precipitation. For some JNK inhibitors, it is recommended to have 0.1% DMSO in the culture medium for every 10 µM of the inhibitor.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution may help to enhance its solubility.
-
Use of Serum or BSA: The presence of proteins like those in fetal bovine serum (FBS) or the addition of bovine serum albumin (BSA) to the medium can help to stabilize the compound and prevent precipitation.
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Vortexing/Mixing: After adding the stock solution to the media, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Formulating hydrophobic inhibitors for in vivo use requires a vehicle that can maintain solubility and bioavailability. While a specific formulation for this compound is not published, a common formulation for the related compound JNK-IN-8 can be adapted. One such formulation involves a multi-component solvent system. For example, to prepare a 1 mL working solution, you could:
-
Start with a concentrated stock solution in DMSO (e.g., 40 mg/mL).
-
Add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL. This mixed solution should be prepared fresh before use. For oral administration, a simpler formulation might involve diluting a DMSO stock solution in corn oil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO | 1. Poor quality or old DMSO. 2. Compound has degraded. 3. Reached solubility limit. | 1. Use fresh, anhydrous DMSO. 2. Store the compound as a powder at -20°C for long-term stability. 3. Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution. |
| Inconsistent experimental results | 1. Precipitation of the inhibitor in media. 2. Degradation of the inhibitor in stock solution. 3. Variability in cell treatment. | 1. Visually inspect for precipitation before adding to cells. Follow the steps in FAQ Q3. 2. Prepare fresh dilutions from a frozen stock. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store DMSO stocks at -80°C for up to 2 years. 3. Ensure consistent timing and handling during cell treatment. |
| High background in Western Blots for p-JNK | 1. High basal JNK activity in cells. 2. Non-specific antibody binding. | 1. Serum-starve cells for 4-6 hours before treatment to reduce basal kinase activity. 2. Optimize antibody concentrations and blocking conditions. |
Quantitative Data Summary
Table 1: Potency of this compound and Related JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Reference |
| This compound | 1.81 | 12.7 | 10.5 | |
| JNK-IN-8 | 4.7 | 18.7 | 1 | |
| SP600125 | 40 | 40 | 90 |
Table 2: Solubility of JNK Inhibitors
| Inhibitor | Solvent | Solubility | Reference |
| JNK-IN-8 | DMSO | ≥ 100 mg/mL (197.01 mM) | |
| JNK-IN-8 | Ethanol | ≥ 9.24 mg/mL (with warming) | |
| SP600125 | DMSO | 15 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Based on the molecular weight of this compound (521.6 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex thoroughly to dissolve the compound. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. f. Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: JNK Activity Assay via Western Blot
This protocol outlines the general steps to assess JNK activation by measuring the phosphorylation of its direct substrate, c-Jun.
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. If necessary, serum-starve the cells for 4-6 hours to reduce basal JNK activity. c. Treat cells with this compound at various concentrations for a predetermined time. Include a positive control (e.g., anisomycin or TNF-α) and a vehicle control (DMSO).
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63 or Ser73) overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an ECL substrate. h. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total c-Jun or a loading control like GAPDH or β-actin.
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for dissolving and using this compound in cell culture.
References
Technical Support Center: Minimizing JNK-IN-14 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxic effects of JNK-IN-14 in primary cell cultures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of c-Jun N-terminal kinases (JNK). It functions as an ATP-competitive inhibitor, targeting the kinase domain of JNK isoforms and preventing the phosphorylation of its downstream substrates, such as c-Jun.[1] There are three main JNK isoforms: JNK1, JNK2, and JNK3, which are involved in cellular responses to stress, inflammation, and apoptosis.[]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
A2: Primary cells are generally more sensitive to chemical treatments than immortalized cell lines.[3] High cytotoxicity with this compound in primary cells can be due to several factors:
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On-target apoptosis: Prolonged or potent inhibition of the JNK pathway, which plays a role in cell survival and apoptosis, can itself trigger cell death in some primary cell types.[4]
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Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases or cellular proteins at higher concentrations, leading to toxicity.[5] The structural similarity of the ATP-binding pocket across the kinome makes achieving absolute specificity challenging.
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High Compound Concentration: Using concentrations significantly above the IC50 for JNK inhibition increases the likelihood of off-target effects and on-target-mediated cell death.
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Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations above 0.1%.
-
Suboptimal Cell Health: Primary cells that are stressed due to culture conditions (e.g., improper density, nutrient depletion) may be more susceptible to the cytotoxic effects of the inhibitor.
Q3: What is the recommended working concentration for this compound in primary cells?
A3: The optimal working concentration of this compound is highly dependent on the primary cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the lowest concentration that effectively inhibits JNK phosphorylation without causing significant cytotoxicity. As a starting point, consider the IC50 values for JNK inhibition and the reported concentrations that induce apoptosis in cell lines, and then titrate down.
Q4: How can I assess this compound-induced cytotoxicity in my primary cells?
A4: Several methods can be used to quantify cytotoxicity:
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MTT or MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
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Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of cell viability via fluorescence microscopy or flow cytometry.
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Caspase Activation Assays: Since JNK signaling is linked to apoptosis, measuring the activity of key executioner caspases like caspase-3 and caspase-7 can provide a specific measure of apoptosis induction.
Q5: Are there any alternatives to this compound that might be less toxic to primary cells?
A5: Several other JNK inhibitors are available, some of which have been characterized more extensively in primary cells and in vivo. These include SP600125 and the covalent inhibitor JNK-IN-8. However, all kinase inhibitors have the potential for off-target effects and cytotoxicity. It is recommended to test any alternative inhibitor in a similar dose-response manner. Developing isoform-selective JNK inhibitors is an ongoing strategy to reduce side effects, as different JNK isoforms can have distinct or even opposing functions.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
| Possible Cause | Recommended Solution |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50). Use a concentration well below the CC50 for your functional assays. Aim for the lowest concentration that still provides effective JNK inhibition. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment to determine the optimal treatment duration. It may be possible to achieve JNK inhibition with a shorter incubation time, thereby minimizing long-term cytotoxic effects. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is below a non-toxic level (typically <0.1%). Run a vehicle-only control (cells treated with the same concentration of DMSO without this compound) to assess the toxicity of the solvent itself. |
| On-target apoptosis in sensitive primary cells. | If JNK signaling is critical for the survival of your specific primary cell type, consider if a partial or transient inhibition of the pathway is sufficient for your experiment. |
| Off-target effects of the inhibitor. | If possible, use a structurally unrelated JNK inhibitor to confirm that the observed phenotype is due to JNK inhibition and not an off-target effect. A kinome scan can also identify potential off-target kinases. |
| Poor health of primary cells prior to treatment. | Ensure your primary cells are healthy, in the logarithmic growth phase, and at the correct density before adding the inhibitor. Stressed cells are more susceptible to drug-induced toxicity. |
Issue 2: Inconsistent JNK Inhibition or Variable Cytotoxicity
| Possible Cause | Recommended Solution |
| Variability in primary cell lots/donors. | Primary cells from different donors can exhibit significant biological variability. Whenever possible, use cells from the same donor lot for a complete set of experiments. Thoroughly characterize each new lot. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell density at the time of treatment. | Cell density can influence the cellular response to inhibitors. Standardize the seeding density and ensure cells are at a consistent confluency at the start of each experiment. |
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and provide an example of its cytotoxic effects in a cancer cell line. Data for other JNK inhibitors are included for comparison. Note: Cytotoxicity is highly cell-type dependent and should be empirically determined for your primary cell type of interest.
Table 1: Inhibitory Potency (IC50) of JNK Inhibitors
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference |
| This compound | 1.81 | 12.7 | 10.5 | |
| JNK-IN-8 | 4.67 | 18.7 | 0.98 | |
| SP600125 | 40 | 40 | 90 |
Table 2: Example of Cytotoxic Effects of this compound
| Cell Line | Treatment Concentration (µM) | Effect | Reference |
| K562 (Leukemia) | 2.5 - 5 | Induces early-stage apoptosis | |
| K562 (Leukemia) | 1.25 - 5 | Induces G2/M phase cell cycle arrest |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol provides a method to determine the concentration of this compound that reduces the viability of a primary cell population by 50%.
Materials:
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Primary cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.
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Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a medium-only control (no cells).
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Treatment: Carefully remove the medium from the cells and add 100 µL of the various concentrations of this compound, the vehicle control, or fresh medium to the appropriate wells.
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Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only control) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the log of the this compound concentration and use a non-linear regression to determine the CC50 value.
Protocol 2: Western Blot for Phospho-JNK (p-JNK) Inhibition
This protocol allows for the assessment of this compound's ability to inhibit the phosphorylation of JNK in primary cells.
Materials:
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Primary cells of interest
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This compound
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JNK activator (e.g., Anisomycin, UV radiation)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK
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HRP-conjugated secondary antibody
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ECL substrate and imaging system
Procedure:
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Cell Treatment: Plate primary cells and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound (below the determined CC50) or vehicle control for 1-2 hours.
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JNK Activation: Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes with Anisomycin). Include an unstimulated control.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against p-JNK overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total JNK.
-
Densitometry Analysis: Quantify the band intensities and express the p-JNK/total JNK ratio to determine the extent of inhibition.
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases to quantify apoptosis.
Materials:
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Primary cells treated with this compound
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Commercially available Caspase-3/7 activity assay kit (fluorometric or colorimetric)
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Microplate reader
Procedure:
-
Follow Manufacturer's Instructions: The specific steps will vary depending on the kit used.
-
General Workflow:
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Treat primary cells in a multi-well plate with this compound at various concentrations and for different durations. Include positive (e.g., staurosporine) and negative (vehicle) controls.
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Lyse the cells to release cellular contents.
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Add the caspase-3/7 substrate, which will be cleaved by active caspases to produce a fluorescent or colorimetric signal.
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Incubate to allow the reaction to proceed.
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Measure the signal using a microplate reader.
-
-
Data Analysis: Quantify the signal and express it as a fold-change relative to the vehicle control to determine the level of apoptosis induction.
Visualizations
Caption: The JNK signaling cascade and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound use in primary cells.
References
Technical Support Center: JNK-IN-14 Stability and Degradation in Media
Welcome to the technical support center for JNK-IN-14. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the c-Jun N-terminal kinase (JNK) inhibitor, this compound, in experimental media.
Disclaimer: Publicly available stability and degradation data specific to this compound is limited. The following information is based on the general characteristics of aminopyrazole-based kinase inhibitors and established protocols for assessing small molecule stability. For critical applications, it is imperative to perform compound-specific stability assessments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be related to its stability in my cell culture media?
A1: Yes, inconsistent results are a common indicator of compound instability. This compound, as a small molecule inhibitor, can degrade in aqueous and complex biological media over time, especially at 37°C. This degradation can lead to a decrease in the effective concentration of the active compound, resulting in variable experimental outcomes. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A2: Several factors can impact the stability of small molecules like this compound in cell culture media:
-
Temperature: Incubation at 37°C accelerates chemical degradation.
-
pH: The pH of the culture medium can affect the rate of hydrolysis and other degradation reactions.
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Media Components: Components within the media, such as serum proteins, amino acids, and vitamins, can interact with or enzymatically degrade the compound.[1]
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Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
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Dissolution Solvent: The solvent used to prepare the stock solution (e.g., DMSO) and its final concentration in the media can influence compound solubility and stability.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A3: A stability study should be conducted using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of this compound over time. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: What is the expected half-life of a JNK inhibitor like this compound in cell culture media?
A4: The half-life of small molecule inhibitors can vary significantly depending on their chemical structure and the experimental conditions. Without specific data for this compound, it is difficult to provide an exact half-life. However, for aminopyrazole derivatives, metabolic stability is a key factor.[2][3] A well-designed stability experiment will determine the half-life in your specific media.
Q5: Are there any known degradation pathways for aminopyrazole-based inhibitors?
A5: Aminopyrazole cores can be susceptible to metabolism, particularly through oxidation by cytochrome P450 enzymes present in liver microsomes, which are sometimes used in in vitro stability assays.[2] The specific degradation pathway for this compound would need to be elucidated through formal stability studies that identify the degradation products.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory activity over time | Compound degradation in the experimental medium. | 1. Perform a time-course stability study of this compound in your specific medium at 37°C. 2. Consider replenishing the medium with freshly prepared this compound at regular intervals for long-term experiments. 3. Prepare fresh working solutions from a frozen stock for each experiment. |
| High variability between experimental replicates | Inconsistent compound concentration due to degradation or poor solubility. | 1. Ensure complete solubilization of the this compound stock solution before preparing working dilutions. 2. Vortex working solutions thoroughly before adding to the experimental setup. 3. Standardize the incubation time for all replicates. |
| Unexpected cellular toxicity | Formation of a toxic degradation product. | 1. Assess the cytotoxicity of this compound in your cell line using a viability assay. 2. If toxicity is observed at the desired inhibitory concentration, consider lowering the concentration or the exposure time. 3. Characterize any major degradation products to assess their potential toxicity. |
| Precipitation of the compound in the media | Poor aqueous solubility of this compound. | 1. Visually inspect the media for any precipitate after adding the compound. 2. Decrease the final concentration of the inhibitor. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 0.1%) and compatible with your cells. |
Data Presentation
The following table illustrates a hypothetical stability profile for a generic aminopyrazole-based JNK inhibitor, "JNK-IN-X," in a common cell culture medium. This data is for illustrative purposes and should be replaced with your own experimental data for this compound.
Table 1: Stability of JNK-IN-X (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % Remaining (Mean ± SD) |
| 0 | 100 ± 2.1 |
| 2 | 95.3 ± 3.5 |
| 8 | 82.1 ± 4.2 |
| 24 | 65.7 ± 5.1 |
| 48 | 48.9 ± 6.3 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound
-
DMSO (or other appropriate solvent for stock solution)
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Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile or Methanol (for protein precipitation)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
-
Incubation: Aliquot the working solution into sterile tubes for each time point (e.g., 0, 2, 8, 24, 48 hours). Incubate the tubes at 37°C in a cell culture incubator.
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Sample Collection: At each designated time point, remove an aliquot (e.g., 100 µL) from the corresponding tube.
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Protein Precipitation (if media contains serum): To the collected aliquot, add an equal volume of cold acetonitrile or methanol to precipitate proteins. Vortex and centrifuge at high speed to pellet the precipitate.
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Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Mandatory Visualization
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in media.
References
Troubleshooting weak p-JNK signal after JNK-IN-14 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JNK-IN-14, a potent c-Jun N-terminal kinase (JNK) inhibitor. This resource is intended for scientists and drug development professionals encountering issues with their experiments, particularly weak phosphorylated JNK (p-JNK) signals in Western blots following inhibitor treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the activity of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a crucial role in cellular responses to stress, inflammation, and apoptosis.[1][2] this compound works by binding to the ATP-binding site of JNK, preventing the phosphorylation of its downstream targets.
Q2: I treated my cells with this compound and now I can't detect a p-JNK signal by Western blot. Is this expected?
Yes, this is the expected outcome. This compound is a potent inhibitor of JNK activity.[3] Since p-JNK refers to the phosphorylated, active form of JNK, a successful inhibition by this compound will lead to a significant reduction or complete loss of the p-JNK signal.
Q3: Does this compound treatment affect total JNK protein levels?
Typically, small molecule kinase inhibitors like this compound are designed to inhibit the enzymatic activity of their target, not to cause the degradation of the protein itself. Therefore, it is not expected that this compound treatment will significantly alter the total JNK protein levels. You should probe for total JNK as a loading control to confirm equal protein loading across your gel lanes. A consistent total JNK signal across treated and untreated samples would indicate that the inhibitor is not affecting the overall JNK protein expression.
Q4: What are the different isoforms of JNK and does this compound inhibit all of them?
There are three main JNK genes (JNK1, JNK2, and JNK3) which, through alternative splicing, produce at least 10 different protein isoforms.[2][4] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes. This compound is a potent inhibitor of all three JNK isoforms.
Q5: What is a good positive control to ensure my p-JNK antibody and Western blot protocol are working?
To validate your p-JNK detection system, you can treat your cells with a known JNK activator. Common activators include anisomycin, UV radiation, or pro-inflammatory cytokines like TNF-α. These stimuli will induce JNK phosphorylation, resulting in a strong p-JNK signal in your untreated control lanes.
Troubleshooting Guide: Weak p-JNK Signal
This guide addresses potential reasons for a weak or absent p-JNK signal in your control (non-JNK-IN-14 treated) samples.
| Potential Cause | Recommended Solution |
| Ineffective JNK Activation | - Ensure your JNK activator (e.g., anisomycin, UV) is fresh and used at the recommended concentration and duration. - Optimize the stimulation time; a time-course experiment may be necessary. |
| Suboptimal Antibody Performance | - Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). - Ensure the p-JNK antibody is specific for the phosphorylated form and suitable for Western blotting. - Use a recently purchased antibody and verify its expiration date. |
| Insufficient Protein Loading | - Load a higher amount of total protein per lane (20-40 µg is a common range). - Confirm protein concentration using a reliable method like a BCA assay. |
| Issues with Protein Extraction | - Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein. - Keep samples on ice or at 4°C throughout the extraction process. |
| Inefficient Protein Transfer | - Confirm successful transfer of proteins from the gel to the membrane using Ponceau S staining. - Optimize transfer time and voltage, especially for proteins of different molecular weights. |
| Problems with Detection Reagents | - Use a fresh batch of ECL substrate. - Increase the exposure time when capturing the chemiluminescent signal. |
Experimental Protocols
Western Blot for p-JNK and Total JNK
This protocol provides a general framework for detecting p-JNK and total JNK in cell lysates.
1. Cell Lysis and Protein Quantification:
-
After cell treatment (with or without JNK activator and this compound), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add 4x Laemmli sample buffer to your lysates and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
4. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK (diluted in 5% BSA in TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
6. Stripping and Re-probing for Total JNK:
-
After imaging for p-JNK, the membrane can be stripped and re-probed for total JNK to serve as a loading control. Follow a validated stripping protocol.
-
Repeat the immunoblotting steps starting from blocking, using a primary antibody against total JNK.
Visualizations
JNK Signaling Pathway and this compound Inhibition
Caption: JNK signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow for Weak p-JNK Signal
Caption: A step-by-step workflow for troubleshooting a weak p-JNK signal.
References
- 1. journals.asm.org [journals.asm.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
How to address JNK-IN-14 batch-to-batch variability
Welcome to the technical support center for JNK-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the use of this compound, with a specific focus on tackling batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK). It belongs to a class of compounds that target the JNK signaling pathway, which is a critical regulator of cellular processes such as inflammation, apoptosis (programmed cell death), and stress responses.[1] JNKs are activated by various stimuli, including cytokines and environmental stress. Once activated, JNKs can influence the activity of several transcription factors, most notably c-Jun, leading to changes in gene expression. JNK inhibitors like this compound work by blocking the activity of these kinases, thereby interrupting the signaling cascade.
Q2: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can stem from several factors throughout the manufacturing process. These can include inconsistencies in the purity of the final compound, the presence of different salt forms or polymorphs, residual solvents, or variations in the isomeric ratio. The stability of the compound and storage conditions can also contribute to differences between batches over time. For complex molecules, the synthetic route itself can introduce variability if not strictly controlled.
Q3: How can I assess the quality and consistency of a new batch of this compound?
A3: It is highly recommended to perform in-house quality control checks on each new batch of this compound before initiating critical experiments. A combination of analytical and functional assays is ideal. Analytical methods like High-Performance Liquid Chromatography (HPLC) can assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the compound's structure.[2][3][4][5] Functionally, you should perform a dose-response experiment to determine the IC50 value in a relevant cellular or biochemical assay and compare it to previous batches.
Q4: What are the known off-target effects of JNK inhibitors?
A4: While this compound is designed to be a selective JNK inhibitor, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. These off-target interactions can lead to unexpected cellular phenotypes. It is crucial to consult the manufacturer's datasheet for any available selectivity data. To confirm that the observed effects are due to JNK inhibition, consider using a structurally different JNK inhibitor as a control or employing genetic approaches like siRNA or CRISPR to validate your findings.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered when using this compound, with a focus on identifying and mitigating the impact of batch-to-batch variability.
Issue 1: Inconsistent IC50 values between batches
Possible Causes:
-
Purity Differences: The new batch may have a lower purity, meaning a higher concentration is required to achieve the same level of inhibition.
-
Presence of Isomers: Different ratios of stereoisomers between batches can lead to variations in biological activity.
-
Compound Degradation: Improper storage or handling may have led to the degradation of the inhibitor.
-
Solubility Issues: The new batch may have different solubility characteristics, affecting its effective concentration in your assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Hypothetical IC50 Comparison
| Batch ID | Supplier | Purity (from CoA) | Experimental IC50 (µM) |
| Batch A | Supplier X | >99% | 0.5 |
| Batch B | Supplier X | >99% | 2.1 |
| Batch C | Supplier Y | 98.5% | 0.6 |
Issue 2: Unexpected Cellular Phenotype or Toxicity
Possible Causes:
-
Off-Target Effects: The observed phenotype may not be related to JNK inhibition.
-
Contaminants: The batch may contain impurities that are causing the unexpected effects.
-
Solvent Effects: The concentration of the solvent (e.g., DMSO) may be too high.
Troubleshooting Steps:
-
Review Selectivity Data: Check the supplier's data sheet for information on the inhibitor's selectivity against other kinases.
-
Use a Second JNK Inhibitor: Confirm the phenotype with a structurally unrelated JNK inhibitor.
-
Validate with a Genetic Approach: Use siRNA or shRNA to knock down JNK and see if this recapitulates the phenotype observed with the inhibitor.
-
Perform a Cell Viability Assay: Assess the cytotoxicity of the new batch compared to a previous, trusted batch.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent is consistent across all experiments and is at a non-toxic level.
Issue 3: No or Weak Inhibition of JNK Phosphorylation
Possible Causes:
-
Ineffective JNK Activation: The stimulus used to activate the JNK pathway may not be working optimally.
-
Insufficient Inhibitor Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.
-
Short Incubation Time: The inhibitor may not have had enough time to engage with its target.
-
Phosphatase Activity: Phosphatases in the cell lysate can dephosphorylate JNK, masking the inhibitory effect.
Troubleshooting Steps:
-
Confirm JNK Activation: Include a positive control (stimulus without inhibitor) in your Western blot to ensure the JNK pathway is being robustly activated.
-
Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and incubation time for this compound in your system.
-
Use Fresh Phosphatase Inhibitors: Always add fresh phosphatase inhibitors to your lysis buffer immediately before use.
Experimental Protocols
Protocol 1: Western Blot for JNK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of JNK in cultured cells.
Materials:
-
Cell line of interest
-
JNK pathway activator (e.g., Anisomycin, UV-C radiation)
-
This compound
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-JNK, anti-total-JNK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and allow them to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate.
-
Quantify band intensities and normalize the phospho-JNK signal to the total-JNK signal.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is used to assess cell viability and can be used to compare the cytotoxicity of different batches of this compound.
Materials:
-
Cells in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of different batches of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate at 37°C for 4 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Protocol 3: In Vitro Kinase Activity Assay
This assay measures the direct inhibitory effect of this compound on JNK kinase activity.
Materials:
-
Recombinant JNK enzyme
-
Kinase buffer
-
Substrate (e.g., c-Jun or ATF2)
-
ATP
-
This compound from different batches
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant JNK enzyme, kinase buffer, and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound from different batches to the wells.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 for each batch.
Visualizations
JNK Signaling Pathway
Caption: Simplified JNK signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Batch Validation
Caption: Recommended experimental workflow for validating a new batch of this compound.
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. H NMR-based metabolomics combined with HPLC-PDA-MS-SPE-NMR for investigation of standardized Ginkgo biloba preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Scientia Ricerca Open Access | Scientific Publications | International Journals [scientiaricerca.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Overcoming Resistance to JNK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to JNK inhibitors, using JNK-IN-14 as a representative compound, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ATP-competitive JNK inhibitors like this compound?
A1: ATP-competitive JNK inhibitors, a class to which many research compounds belong, function by binding to the ATP-binding pocket of c-Jun N-terminal kinases (JNKs).[1] This binding action prevents the phosphorylation of JNK substrates, most notably the transcription factor c-Jun.[2] By blocking this key step in the JNK signaling cascade, these inhibitors can modulate cellular processes such as apoptosis, inflammation, and cell proliferation.[2]
Q2: My cells are showing reduced sensitivity to the JNK inhibitor over time. What are the potential mechanisms of resistance?
A2: Resistance to JNK inhibitors can arise from various molecular changes within the cancer cells. Some common mechanisms include:
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Activation of Pro-survival Signaling Pathways: Cancer cells can compensate for JNK inhibition by upregulating alternative pro-survival pathways, such as the NF-κB pathway.[3][4]
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Induction of Pro-survival Autophagy: JNK inhibition can sometimes trigger autophagy, a cellular recycling process, which can act as a survival mechanism for cancer cells under stress.
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Activation of Multidrug Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as MDR1 and MRP1, which actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Alternative Splicing of JNK Pathway Components: Changes in the splicing of key signaling molecules, like MKK7, can lead to isoforms that are less sensitive to inhibition or that enhance pathway activity through feedback loops.
Q3: Can off-target effects of JNK inhibitors contribute to unexpected cellular responses?
A3: Yes, like many kinase inhibitors, those targeting JNK can have off-target effects. These unintended interactions with other kinases can lead to the activation of linked pathways, a phenomenon known as retroactivity. This can result in unexpected cellular responses and may complicate the interpretation of experimental results. It is crucial to consider the kinase selectivity profile of the specific inhibitor being used.
Troubleshooting Guides
Problem 1: Decreased Apoptotic Response to JNK Inhibitor Treatment
Your cell line initially showed a significant increase in apoptosis upon treatment with a JNK inhibitor, but this response has diminished in later experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Activation of Pro-survival NF-κB Signaling | 1. Western Blot Analysis: Probe for key NF-κB pathway proteins (e.g., phosphorylated p65, IκBα) to assess pathway activation. 2. Combination Therapy: Treat cells with a combination of the JNK inhibitor and an NF-κB inhibitor (e.g., BAY 11-7082). Assess for synergistic effects on apoptosis. |
| Induction of Pro-survival Autophagy | 1. Autophagy Markers: Perform western blotting for autophagy markers like LC3-II and p62. 2. Autophagy Inhibition: Co-treat cells with the JNK inhibitor and an autophagy inhibitor (e.g., chloroquine or 3-methyladenine) and measure changes in apoptosis. |
Problem 2: Reduced Intracellular Concentration of the JNK Inhibitor
You suspect that the effective intracellular concentration of your JNK inhibitor is lower than expected, leading to reduced efficacy.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Increased Efflux by ABC Transporters | 1. Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of genes encoding major drug efflux pumps (e.g., ABCB1 for MDR1, ABCC1 for MRP1). 2. Efflux Pump Inhibition: Co-administer the JNK inhibitor with a known inhibitor of ABC transporters (e.g., verapamil for MDR1) and evaluate if the sensitivity to the JNK inhibitor is restored. |
Signaling Pathways and Experimental Workflows
To aid in your research, the following diagrams illustrate key signaling pathways and a general workflow for investigating synergistic drug combinations.
Caption: JNK signaling pathway and common resistance mechanisms.
Caption: Experimental workflow for evaluating drug synergy.
Key Experimental Protocols
Protocol 1: Western Blot Analysis for JNK and NF-κB Pathway Activation
Objective: To determine the activation state of the JNK and NF-κB signaling pathways in response to treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the JNK inhibitor and/or other compounds for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To assess the effect of single agents and combinations on cell viability.
Materials:
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the JNK inhibitor, the synergistic agent, or the combination.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
For MTT: Add MTT reagent and incubate for 2-4 hours. Add solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent and measure luminescence.
-
Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the experiments described above.
Table 1: IC50 Values of JNK Inhibitor and Synergistic Agent
| Cell Line | JNK Inhibitor IC50 (µM) | NF-κB Inhibitor IC50 (µM) |
| Resistant Cell Line A | 15.2 | 8.5 |
| Parental Cell Line | 2.1 | 9.1 |
Table 2: Combination Index (CI) Values for JNK Inhibitor and NF-κB Inhibitor Combination
CI values are calculated using software like CompuSyn. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.35 | Very Strong Synergy |
Table 3: Fold Change in Protein Expression/Phosphorylation (from Western Blot)
| Treatment Group | p-JNK / JNK | p-p65 / p65 |
| Untreated Control | 1.0 | 1.0 |
| JNK Inhibitor (10 µM) | 0.2 | 3.5 |
| NF-κB Inhibitor (5 µM) | 1.1 | 0.3 |
| Combination | 0.2 | 0.4 |
References
- 1. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: JNK-IN-14 Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background issues in Western blots when using the JNK inhibitor, JNK-IN-14.
Troubleshooting Guide: High Background in Western Blots with this compound
High background on a Western blot can obscure target protein bands and make data interpretation difficult.[1][2] This guide provides a systematic approach to identifying and resolving common causes of high background, with specific considerations for experiments involving this compound.
Possible Causes and Solutions
| Possible Cause | Solution | Experimental Step |
| Insufficient Blocking | Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[2] Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA).[3] Use a different blocking agent (e.g., switch from non-fat milk to BSA, especially when detecting phosphorylated proteins like p-JNK).[1] Add a mild detergent like Tween-20 (0.05-0.1%) to the blocking buffer. | Blocking |
| Inadequate Washing | Increase the number and duration of wash steps (e.g., 4-5 washes of 5-10 minutes each). Increase the volume of wash buffer to ensure the membrane is fully submerged. Add a detergent like Tween-20 (up to 0.2%) to the wash buffer to reduce non-specific binding. | Washing |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to find the optimal concentration that maximizes signal-to-noise ratio. Reduce the antibody incubation time. | Antibody Incubation |
| Non-Specific Secondary Antibody Binding | Perform a control experiment by incubating the blot with only the secondary antibody to check for non-specific binding. If non-specific bands appear, consider using a pre-adsorbed secondary antibody. | Antibody Incubation |
| Cross-Reactivity of Blocking Agent | When detecting phosphorylated proteins like p-JNK, avoid using non-fat milk as a blocking agent because it contains casein, a phosphoprotein that can cross-react with the antibody. Use Bovine Serum Albumin (BSA) instead. | Blocking |
| High Protein Load | Reduce the total amount of protein loaded per lane to minimize non-specific interactions. | Sample Loading |
| Membrane Issues | Ensure the membrane does not dry out at any point during the procedure. Consider switching from a PVDF to a nitrocellulose membrane, which may produce lower background. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm). | Membrane Handling |
| Contamination | Use clean incubation trays and forceps to handle the membrane. Prepare fresh buffers and reagents to avoid contamination. | General Technique |
| Overexposure | Reduce the film exposure time or the incubation time with the detection reagent. | Detection |
Experimental Protocols
A detailed Western blot protocol is crucial for reproducible results. The following is a general protocol that can be adapted for experiments using this compound.
Cell Lysis and Protein Quantification
-
After cell treatment with this compound and a JNK activator (e.g., Anisomycin), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
Immunoblotting and Detection
-
Block the membrane in a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-JNK) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
JNK Signaling Pathway and the Action of this compound
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Western Blot Experimental Workflow
References
Non-specific bands in assays using JNK-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-14.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of JNK isoforms (JNK1, JNK2, and JNK3). It is a covalent inhibitor, meaning it forms a permanent bond with a specific cysteine residue near the ATP-binding site of the JNK enzyme. This irreversible binding locks the kinase in an inactive state, preventing it from phosphorylating its downstream substrates.
Q2: What are the primary applications of this compound in research?
This compound is primarily used as a pharmacological tool to investigate the role of the JNK signaling pathway in various cellular processes. These include, but are not limited to, apoptosis, inflammation, cell differentiation, and proliferation. Its high potency and selectivity make it a valuable reagent for dissecting the specific contributions of JNK signaling in both normal physiology and disease models.
Q3: At what concentration should I use this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific research question. As a starting point, a concentration range of 0.1 µM to 1 µM is often effective for inhibiting JNK signaling in cell culture. It is always recommended to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired level of JNK inhibition in your specific experimental system.
Q4: Is it normal to observe non-specific bands in my western blot when using this compound?
While this compound is a selective inhibitor, non-specific bands in a western blot can arise from a variety of factors unrelated to the inhibitor itself. These can include issues with the primary or secondary antibodies, insufficient blocking, or problems with the cell lysate preparation. However, as a covalent inhibitor, it is crucial to ensure that the observed effects are due to the specific inhibition of JNK and not off-target interactions. If you are observing unexpected bands, a thorough troubleshooting of your western blot protocol is recommended.
Troubleshooting Guide: Non-specific Bands in Assays
The appearance of non-specific bands in an assay, particularly in a western blot, can be a frustrating issue. This guide provides a systematic approach to troubleshooting this problem when using this compound.
Issue: Appearance of Unexpected Bands in Western Blot
Potential Cause 1: Antibody-Related Issues
-
Primary Antibody Concentration: The concentration of the primary antibody may be too high, leading to binding to proteins other than the target.
-
Secondary Antibody Non-specificity: The secondary antibody may be cross-reacting with other proteins in the lysate.
Troubleshooting Steps:
-
Titrate Primary Antibody: Perform a titration experiment to determine the optimal concentration of your primary antibody. Start with the manufacturer's recommended dilution and test several more dilute concentrations.
-
Run a Secondary Antibody Control: Incubate a blot with only the secondary antibody to check for non-specific binding. If bands appear, consider using a different secondary antibody or pre-adsorbed secondary antibodies.
-
Use a Different Antibody: If the issue persists, try a different primary antibody against your target protein from a different manufacturer.
Potential Cause 2: Suboptimal Western Blot Protocol
-
Insufficient Blocking: Incomplete blocking of the membrane can lead to non-specific binding of both primary and secondary antibodies.
-
Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies, contributing to background and non-specific bands.
-
Protein Overload: Loading too much protein in the gel can lead to "bleed-over" between lanes and non-specific antibody binding.
Troubleshooting Steps:
-
Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). You can also try a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phospho-antibodies).
-
Increase Washing: Increase the number and duration of your wash steps (e.g., 3-4 washes of 10-15 minutes each with gentle agitation).
-
Optimize Protein Loading: Determine the optimal protein concentration for your samples. A typical range is 20-40 µg of total protein per lane.
Potential Cause 3: Off-Target Effects of this compound
While this compound is designed to be selective, at higher concentrations, the possibility of off-target effects increases.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment with this compound to find the minimal effective concentration for JNK inhibition. This will reduce the likelihood of off-target binding.
-
Use a Structurally Different JNK Inhibitor: To confirm that the observed phenotype is due to JNK inhibition, use a different, structurally unrelated JNK inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of JNK. This should reverse the on-target effects of this compound but not any off-target effects.
Data Presentation
The following table summarizes the inhibitory activity of the closely related and well-characterized covalent JNK inhibitor, JNK-IN-8 , which serves as a reference for the expected potency of this compound.
| Target | IC50 (nM) |
| JNK1 | 4.7 |
| JNK2 | 18.7 |
| JNK3 | 1.0 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for JNK-IN-8 is provided as a proxy for this compound due to its structural similarity and shared covalent mechanism.[1]
Experimental Protocols
Protocol: Western Blot Analysis of JNK Inhibition
This protocol describes a general workflow for assessing the inhibitory effect of this compound on the JNK signaling pathway by measuring the phosphorylation of a key downstream target, c-Jun.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a known activator (e.g., anisomycin, UV radiation, or TNF-α) for a predetermined time (e.g., 15-30 minutes). Include an unstimulated control.
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (e.g., Ser63 or Ser73).
-
As loading controls, probe for total c-Jun and a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to total c-Jun and the loading control.
-
Compare the levels of phosphorylated c-Jun in this compound-treated cells to the stimulated control.
Mandatory Visualization
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for western blot analysis of JNK inhibition.
References
Ensuring complete JNK inhibition with JNK-IN-14
This technical support center provides essential information for researchers and scientists utilizing JNK-IN-14, a potent c-Jun N-terminal kinase (JNK) inhibitor. Here you will find frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research and to help achieve complete and verifiable JNK inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is part of a class of potent and selective protein kinase inhibitors. While specific data for this compound is limited, its close analog, JNK-IN-8, functions as an irreversible, covalent inhibitor of JNK isoforms.[1][2] It is designed to target a conserved cysteine residue within the ATP-binding site of JNK1, JNK2, and JNK3.[2] This covalent modification blocks the binding of ATP, thereby preventing the phosphorylation of downstream JNK substrates like c-Jun and inhibiting the entire signaling cascade.[1][3]
Q2: What are the primary applications of this compound in research?
A2: JNK inhibitors are crucial tools for investigating the role of the JNK signaling pathway in various cellular processes. The JNK pathway is activated by stress stimuli such as cytokines, UV irradiation, and heat shock. Consequently, inhibitors like this compound are used to study its involvement in apoptosis, inflammation, cell proliferation, and differentiation. Dysregulated JNK signaling is implicated in numerous diseases, including cancer, and neurodegenerative and inflammatory conditions, making its inhibitors valuable for drug development research.
Q3: How can I confirm that this compound is effectively inhibiting JNK in my cells?
A3: The most common and reliable method to verify JNK inhibition is to measure the phosphorylation status of its primary downstream substrate, c-Jun. This is typically done via Western blot analysis using a phospho-specific antibody for c-Jun phosphorylated at Serine 63 or Serine 73. A significant decrease in the phospho-c-Jun signal in this compound-treated cells compared to a vehicle-treated control indicates successful JNK inhibition.
Q4: What is the recommended working concentration for this compound?
A4: The optimal concentration of this compound must be determined empirically for each cell line and experimental condition. While biochemical IC50 values are often in the low nanomolar range for this class of inhibitors, the effective concentration in a cellular context (EC50) is typically higher, often in the sub-micromolar range. For the related compound JNK-IN-8, the cellular EC50 for inhibiting c-Jun phosphorylation is reported to be between 338 nM and 486 nM. A good starting point for a dose-response experiment would be a range from 100 nM to 10 µM.
Q5: How should I prepare and store this compound?
A5: this compound should be dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working dilutions for cell culture, ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Inhibitor Potency and Selectivity Data
| Target | IC50 (Biochemical Assay) | EC50 (Cellular Assay) | Selectivity Notes |
| JNK1 | 4.7 nM | 338 nM (A375 cells) | JNK-IN-8 exhibits over 10-fold selectivity against MNK2 and Fms and shows no significant inhibition of c-Kit, Met, or PDGFRβ in A375 cells. Cellular kinase profiling demonstrated high selectivity, targeting only JNKs out of more than 200 kinases screened. |
| JNK2 | 18.7 nM | 486 nM (HeLa cells) | |
| JNK3 | 1.0 nM | Not Reported |
Visual Guides: Pathways and Workflows
JNK Signaling Pathway and Inhibition
Caption: JNK signaling cascade from stress stimuli to cellular response, indicating inhibition by this compound.
Experimental Workflow for Verifying JNK Inhibition
Caption: Step-by-step workflow for Western blot analysis to confirm JNK inhibition via p-c-Jun levels.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to ensure complete JNK inhibition.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of c-Jun phosphorylation | 1. Insufficient Inhibitor Concentration: The dose is below the effective concentration for your cell line. 2. Short Incubation Time: The inhibitor has not had enough time to engage the target. 3. Inhibitor Degradation: Compound may be unstable in media over long incubations or was improperly stored. 4. Low Basal JNK Activity: The pathway may not be sufficiently activated in your control cells. | 1. Perform a dose-response curve (e.g., 100 nM to 10 µM) to determine the optimal concentration. 2. Optimize the pre-incubation time with this compound (e.g., 1, 2, 4, or 6 hours) before adding the JNK stimulus. 3. Prepare fresh dilutions from a new aliquot of stock solution for each experiment. Ensure proper storage at -20°C or -80°C. 4. Ensure you are using a potent JNK activator (e.g., Anisomycin, TNF-α, UV-C) at an optimized concentration and time point to induce a robust phospho-c-Jun signal in your positive control. |
| High Background on Western Blot for p-c-Jun | 1. Suboptimal Antibody: The phospho-specific antibody has low specificity or is used at too high a concentration. 2. Inadequate Blocking: Non-specific antibody binding is obscuring the signal. 3. Phosphatase Activity: Phosphatases in the lysate dephosphorylated the target before analysis. | 1. Titrate the primary antibody to find the optimal dilution. Validate the antibody with positive (stimulated) and negative (unstimulated) controls. 2. Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can increase background with phospho-antibodies. Extend blocking time to 1-2 hours at room temperature. 3. CRITICAL: Always use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Keep lysates on ice at all times. |
| Inconsistent Results Between Experiments | 1. Cellular Health/Passage Number: Cells are unhealthy, stressed, or at a high passage number, leading to altered signaling responses. 2. Inconsistent Reagent Preparation: Variability in inhibitor dilution, stimulus preparation, or buffer composition. 3. Variable Incubation Times: Inconsistent timing for inhibitor pre-treatment or stimulus exposure. | 1. Use cells at a consistent and low passage number. Regularly check for mycoplasma contamination. Ensure cells are seeded at a consistent density. 2. Use freshly prepared reagents. Prepare a large batch of lysis and wash buffers to use across a set of experiments. 3. Use timers to ensure precise and consistent incubation periods for all steps across all experiments. |
| Unexpected Cellular Phenotype or Cytotoxicity | 1. Off-Target Effects: At high concentrations, the inhibitor may affect other kinases. 2. High DMSO Concentration: The final concentration of the DMSO vehicle is too high, causing cellular stress or death. 3. On-Target Toxicity: Complete JNK inhibition itself can be cytotoxic or induce apoptosis in some cell lines. | 1. Use the lowest effective concentration of this compound determined from your dose-response curve. Confirm the phenotype using a structurally different JNK inhibitor or a genetic approach (e.g., siRNA/shRNA against JNK) to validate the effect is on-target. 2. Ensure the final DMSO concentration in your culture medium does not exceed 0.1-0.5%. Include a vehicle-only control (same DMSO concentration) in all experiments. 3. Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your primary experiment to correlate the observed phenotype with cell health. |
Troubleshooting Decision Tree
Caption: A logical decision tree to troubleshoot issues with achieving complete JNK inhibition.
Detailed Experimental Protocol: Western Blot for Phospho-c-Jun
This protocol provides a method to assess the efficacy of this compound by measuring the phosphorylation of endogenous c-Jun at Serine 63/73 in cultured mammalian cells.
Materials:
-
Cell line of interest (e.g., HeLa, A375, HEK293)
-
This compound
-
JNK Stimulant (e.g., Anisomycin, TNF-α)
-
DMSO (Vehicle)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (supplemented with Protease and Phosphatase Inhibitor Cocktails immediately before use)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-c-Jun (Ser63 or Ser73)
-
Rabbit anti-Total JNK
-
Mouse anti-β-Actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and culture until they reach 70-80% confluency. b. Prepare working dilutions of this compound in culture medium from a DMSO stock. Include a vehicle-only control (e.g., 0.1% DMSO). c. Pre-incubate cells with different concentrations of this compound or vehicle for 1-2 hours at 37°C. d. Add the JNK stimulant (e.g., 20 µg/mL Anisomycin) to the appropriate wells and incubate for the optimal stimulation time (e.g., 30 minutes). Include an unstimulated, vehicle-treated control.
-
Preparation of Cell Lysates: a. Aspirate the medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold, supplemented RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Normalize all samples to the same concentration with lysis buffer. c. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. d. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Western Blotting: a. Load 20-30 µg of denatured protein per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: a. Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against phospho-c-Jun (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST. f. Apply ECL substrate according to the manufacturer's instructions. g. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional but Recommended): a. To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with antibodies for Total JNK and a loading control like β-Actin. Follow a validated stripping protocol. b. After stripping, block the membrane again and repeat the immunodetection steps (5a-g) with the next primary antibody.
-
Data Analysis: a. Perform densitometry analysis on the captured images to quantify the band intensities. b. Normalize the phospho-c-Jun signal to the loading control (β-Actin) and/or Total JNK to determine the relative inhibition across different concentrations of this compound.
References
Technical Support Center: JNK-IN-14 In Vivo Experiment Controls
Welcome to the technical support center for JNK-IN-14, a potent c-Jun N-terminal kinase (JNK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on designing and troubleshooting in vivo experiments. This guide offers frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during in vivo studies with JNK inhibitors.
Disclaimer
"this compound" is a known potent JNK inhibitor. However, publicly available in vivo experimental data, including specific protocols, vehicle formulations, and pharmacokinetic profiles, is limited. Therefore, this guide provides detailed methodologies and data for other well-characterized JNK inhibitors, such as SP600125 and CC-401, to serve as a comprehensive reference for designing experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of all three JNK isoforms (JNK1, JNK2, and JNK3). By binding to the ATP-binding pocket of JNK, it prevents the phosphorylation of its downstream targets, most notably the transcription factor c-Jun. This inhibition modulates the expression of genes involved in cellular processes such as apoptosis, inflammation, and cell proliferation.[1][2]
Q2: What are the recommended general guidelines for in vivo administration of JNK inhibitors?
Q3: How do I choose an appropriate vehicle for this compound?
A3: Many kinase inhibitors, including likely this compound, have poor aqueous solubility. Therefore, selecting an appropriate vehicle is critical for consistent in vivo results. A phased approach to vehicle selection is recommended, starting with simple aqueous vehicles and moving to more complex formulations if solubility is an issue. It is crucial to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q4: What are the essential controls for an in vivo experiment with this compound?
A4: To ensure the validity of your in vivo results, several controls are essential:
-
Vehicle Control: A group of animals that receives the same volume of the vehicle used to dissolve this compound, administered via the same route and schedule. This control accounts for any physiological effects of the vehicle itself.
-
Positive Control (for the biological model): If your model involves inducing a specific pathology (e.g., tumor growth in a xenograft model), an untreated or vehicle-treated group will serve as the positive control for the disease phenotype.
-
Negative Control (for JNK pathway engagement): To confirm that the observed effects are due to JNK inhibition, you can use a structurally related but inactive compound as a negative control. However, such compounds are not always available. Alternatively, you can assess target engagement by measuring the phosphorylation of downstream targets of JNK (like c-Jun) in tissues of interest.
-
Positive Control (for JNK inhibition): A well-characterized JNK inhibitor with known in vivo efficacy (e.g., SP600125) could be used as a positive control for JNK pathway inhibition.
JNK Signaling Pathway
The JNK signaling pathway is a key cascade in the mitogen-activated protein kinase (MAPK) family, primarily activated by stress stimuli.
Quantitative Data
The following tables summarize in vitro inhibitory activities of various JNK inhibitors and in vivo experimental parameters for the well-characterized JNK inhibitor CC-401 as a reference.
Table 1: In Vitro IC50 Values of JNK Inhibitors
| Inhibitor | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) | Reference |
| This compound | 1.81 | 12.7 | 10.5 | - |
| SP600125 | 40 | 40 | 90 | [3] |
| CC-401 | - | - | - | [4] |
| JNK-IN-8 | - | - | - | [] |
| AS601245 | - | - | - |
Note: Specific IC50 values for CC-401, JNK-IN-8, and AS601245 against individual JNK isoforms are not consistently reported in a comparative format across the literature.
Table 2: Reference In Vivo Experimental Parameters for JNK Inhibitor CC-401
| Animal Model | Cancer/Disease Type | CC-401 Dose | Administration Route | Vehicle | Dosing Schedule | Reference |
| Mice | Colon Cancer Xenograft | 25 mg/kg | Intraperitoneal (IP) | Not Specified | Every 3 days | |
| Rats | Anti-GBM Glomerulonephritis | 200 mg/kg | Oral Gavage (p.o.) | Sodium Citrate | Twice daily |
Experimental Protocols
The following are example protocols for in vivo studies using a JNK inhibitor in a mouse xenograft model. These should be adapted for this compound based on its specific properties.
1. Mouse Xenograft Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with a JNK inhibitor.
-
Cell Culture: Maintain the chosen human cancer cell line (e.g., HT29 for colon cancer) in the appropriate culture medium.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Administer the JNK inhibitor (e.g., 25 mg/kg, IP, every 3 days) to the treatment group and the vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment until tumors in the control group reach the predetermined endpoint size.
-
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the tumors for pharmacodynamic analysis (e.g., Western blot for phosphorylated c-Jun).
2. Pharmacodynamic Analysis of JNK Inhibition in Tumor Tissue
This protocol is for assessing the in vivo target engagement of the JNK inhibitor by measuring the phosphorylation of its downstream target, c-Jun.
-
Tissue Collection and Lysis:
-
Excise tumors and either snap-freeze them in liquid nitrogen or process them immediately.
-
Homogenize the tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated c-Jun (e.g., at Ser63) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total c-Jun or a loading control like β-actin.
-
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with kinase inhibitors.
Issue 1: High variability in tumor growth or therapeutic response.
-
Possible Cause: Inconsistent drug formulation or administration. Poor solubility of the inhibitor can lead to inaccurate dosing.
-
Troubleshooting Steps:
-
Optimize Formulation: If this compound has poor solubility, consider using solubility-enhancing excipients like PEG, Tween-80, or cyclodextrins.
-
Ensure Homogeneity: If using a suspension, ensure it is well-mixed before each administration.
-
Standardize Administration Technique: Ensure consistent injection volume and technique across all animals.
-
Issue 2: Lack of efficacy in the in vivo model.
-
Possible Cause 1: Insufficient drug exposure at the tumor site due to poor pharmacokinetics (e.g., rapid metabolism or clearance).
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma and tumor concentrations of this compound over time after administration. This will help in optimizing the dosing schedule.
-
Pharmacodynamic (PD) Analysis: Confirm target engagement by measuring the levels of phosphorylated c-Jun in tumor tissues from treated animals. A lack of target modulation indicates a problem with drug exposure or potency.
-
-
Possible Cause 2: The biological model is not dependent on the JNK signaling pathway.
-
Troubleshooting Steps:
-
In Vitro Validation: Confirm the sensitivity of your cancer cell line to this compound in vitro before proceeding with in vivo studies.
-
Literature Review: Verify from existing literature that the JNK pathway is a relevant therapeutic target for the chosen cancer type.
-
Issue 3: Unexpected toxicity or adverse events in animals.
-
Possible Cause 1: Off-target effects of the kinase inhibitor.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).
-
Selectivity Profiling: If possible, review or perform kinase selectivity profiling to understand the off-target profile of this compound.
-
-
Possible Cause 2: Toxicity of the vehicle formulation.
-
Troubleshooting Steps:
-
Vehicle Toxicity Study: Administer the vehicle alone to a cohort of animals and monitor for any adverse effects.
-
Alternative Vehicles: If the vehicle is found to be toxic, explore alternative formulations.
-
References
- 1. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of c-Jun N-terminal kinases—JuNK no more? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to Covalent JNK Inhibitors: JNK-IN-8 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-8, with other notable JNK inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific needs in studying JNK signaling pathways and developing novel therapeutics.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a pivotal role in a multitude of cellular processes, including stress responses, apoptosis, inflammation, and cell proliferation. The three main isoforms, JNK1, JNK2, and JNK3, are attractive therapeutic targets for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. JNK inhibitors can be broadly categorized into reversible and irreversible (covalent) inhibitors, with covalent inhibitors often offering higher potency and prolonged duration of action. This guide focuses on comparing the well-characterized covalent inhibitor JNK-IN-8 with other covalent and réversible inhibitors.
Comparative Analysis of JNK Inhibitors
JNK-IN-8 is a potent and selective irreversible inhibitor that covalently targets a conserved cysteine residue within the ATP-binding site of JNK isoforms.[1][2] Its performance is benchmarked against other widely used JNK inhibitors, including the reversible ATP-competitive inhibitors SP600125 and AS601245, and the potent, selective inhibitor Tanzisertib (CC-930).
Data Presentation: Inhibitor Potency
The following table summarizes the in vitro potencies (IC50 values) of JNK-IN-8 and other selected JNK inhibitors against the three JNK isoforms.
| Inhibitor | Type | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Key Off-Target Effects |
| JNK-IN-8 | Covalent, Irreversible | 4.7[3][4] | 18.7[3] | 1 | MNK2, Fms |
| SP600125 | Reversible, ATP-competitive | 40 | 40 | 90 | Aurora kinase A, FLT3, TRKA, PI3Kδ |
| AS601245 | Reversible, ATP-competitive | 150 | 220 | 70 | c-Src, CDK2, c-Raf |
| Tanzisertib (CC-930) | Reversible, ATP-competitive | 61 | 7 | 6 | EGFR |
Mandatory Visualizations
JNK Signaling Pathway
Experimental Workflow for JNK Inhibitor Evaluation
Comparative Logic of JNK Inhibitors
Experimental Protocols
Biochemical JNK Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against JNK isoforms.
Materials:
-
Recombinant active JNK1, JNK2, and JNK3 enzymes
-
JNK substrate (e.g., GST-c-Jun (1-79) fusion protein)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Test inhibitor (e.g., JNK-IN-8) dissolved in DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add the diluted inhibitor or controls.
-
Add the JNK enzyme to each well (except the no-enzyme control) and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the JNK substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular c-Jun Phosphorylation Assay
Objective: To assess the ability of a test compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.
Materials:
-
Cell line (e.g., HeLa or HEK293T cells)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin or UV radiation)
-
Test inhibitor dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73) and anti-total-c-Jun
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the JNK pathway by treating the cells with an activator (e.g., anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the primary antibody against total c-Jun to serve as a loading control.
-
Quantify the band intensities and calculate the ratio of phosphorylated c-Jun to total c-Jun for each treatment condition.
-
Determine the EC50 value by plotting the inhibition of c-Jun phosphorylation against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of a JNK inhibitor on a cell line.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells at a specific density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO). Include untreated cells as a control for 100% viability.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The selection of a JNK inhibitor should be guided by the specific requirements of the research. JNK-IN-8 stands out as a potent, covalent pan-JNK inhibitor with high selectivity, making it an excellent tool for elucidating the roles of JNK signaling. However, for studies requiring a reversible inhibitor or a different isoform selectivity profile, compounds like Tanzisertib (CC-930) may be more suitable. It is crucial to consider the potential off-target effects of any inhibitor and to validate its activity in the specific experimental system being used. The protocols provided in this guide offer a starting point for the comprehensive evaluation and comparison of JNK inhibitors.
References
JNK-IN-14 Series: A Comparative Guide to Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of the JNK-IN series of inhibitors, with a focus on the well-characterized compound JNK-IN-8, a close analog of JNK-IN-14. This document outlines its performance against a broad kinase panel, supported by experimental data and detailed protocols.
The c-Jun N-terminal kinases (JNKs) are key regulators in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] They are activated by various stress stimuli, including inflammatory cytokines, UV radiation, and heat shock. Once activated, JNKs are involved in a multitude of cellular processes such as proliferation, apoptosis, and differentiation by phosphorylating transcription factors like c-Jun.[2] Given their central role in stress responses, JNKs are significant targets in the development of therapies for cancer, inflammatory conditions, and neurodegenerative diseases.
JNK-IN-8 is a potent, selective, and irreversible inhibitor of JNK isoforms 1, 2, and 3.[3] Its high selectivity is crucial for its utility as a chemical probe to investigate JNK-dependent cellular events without confounding off-target effects.
Kinase Selectivity Profile of JNK-IN-8
The selectivity of JNK-IN-8 has been extensively profiled against large panels of kinases, demonstrating a high degree of specificity for the JNK family. The following table summarizes the inhibitory activity of JNK-IN-8 against its primary targets and highlights its selectivity over other kinases. Data is primarily derived from KinomeScan™ profiling, a competitive binding assay, and in-vitro kinase assays.
| Target Kinase | IC50 (nM) | Selectivity Score S(10) @ 1µM * | Comments |
| JNK1 | 4.7 | 0.031 | Potent and primary target. |
| JNK2 | 18.7 | 0.031 | Potent and primary target. |
| JNK3 | 1.0 | 0.031 | Most potently inhibited isoform. |
| MNK2 | ~200-300 | Not Applicable | Minor off-target hit, but significantly less potent than against JNKs. |
| Fms | ~200-300 | Not Applicable | Minor off-target hit, but significantly less potent than against JNKs. |
*The S(10) selectivity score is defined as the number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Cellular kinase profiling has confirmed that JNK-IN-8 exclusively targets JNKs out of more than 200 kinases assayed in A375 cells. This high selectivity minimizes the risk of misinterpreting experimental results due to off-target effects, a common issue with less specific kinase inhibitors like SP-600125.
Signaling Pathway and Experimental Workflow
To understand the context of JNK inhibition and the methods used to determine selectivity, the following diagrams illustrate the JNK signaling cascade and a typical kinase profiling workflow.
Experimental Protocols
The determination of a kinase inhibitor's selectivity is critical for its development and application. Various methods are employed, with competition binding assays and radiometric activity assays being the gold standard.
KinomeScan™ Competition Binding Assay Protocol
This method is widely used for broad kinase profiling and was employed to determine the selectivity of the JNK-IN-8 inhibitor. The principle is a competition binding assay where the test compound is assessed for its ability to displace a known, immobilized ligand from the kinase active site.
Methodology:
-
Kinase Preparation: A large panel of human kinases (e.g., over 400) are expressed, typically as fusions with a detectable tag (e.g., DNA tag for qPCR readout).
-
Ligand Immobilization: A broadly active, ATP-competitive kinase inhibitor (bait) is immobilized on a solid support (e.g., beads).
-
Competition Assay: The tagged kinases are incubated in individual wells with the immobilized ligand and the test compound (e.g., JNK-IN-8 at a fixed concentration, such as 1 µM).
-
Washing: Unbound components are washed away, leaving only the kinases that are bound to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured. In the KINOMEscan platform, this is typically done using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. A reduction in the signal indicates that the test compound has bound to the kinase and prevented its interaction with the immobilized ligand. Results are often expressed as percent inhibition. For potent hits, dose-response curves are generated to calculate the dissociation constant (Kd).
In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
To confirm that binding translates to functional inhibition, enzymatic assays measuring kinase activity are performed. The ADP-Glo™ assay is a common luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Methodology:
-
Reaction Setup: The kinase reaction is set up in a multi-well plate containing the specific kinase, its substrate (e.g., a peptide), ATP, and the test inhibitor (JNK-IN-8) at various concentrations.
-
Kinase Reaction: The plate is incubated at room temperature (e.g., for 1 hour) to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: A second reagent, the Kinase Detection Reagent, is added. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The activity in the presence of the inhibitor is compared to a control reaction without the inhibitor. The data is plotted against inhibitor concentration to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
References
Validating JNK-IN-14: A Comparative Guide to Cross-Validation with Genetic Knockdown
For researchers in cellular signaling and drug development, ensuring the specificity of a small molecule inhibitor is paramount. This guide provides a framework for cross-validating the experimental results of the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-14, with genetic knockdown techniques such as siRNA and shRNA. Such validation is crucial to distinguish on-target effects from potential off-target activities of the pharmacological agent.
Comparison of JNK Inhibition Methods
Pharmacological inhibition with this compound offers acute, reversible control over JNK activity, while genetic knockdown via siRNA or shRNA provides a method to reduce the total protein level of JNK, offering a distinct mode of diminishing its signaling output. Below is a comparative summary of these approaches.
| Feature | This compound (Pharmacological Inhibitor) | siRNA/shRNA (Genetic Knockdown) |
| Mechanism of Action | Competitively or non-competitively binds to the JNK protein, inhibiting its kinase activity. | Degrades JNK mRNA, leading to reduced JNK protein synthesis. |
| Onset of Effect | Rapid (minutes to hours). | Slower (24-72 hours), dependent on transfection/transduction and protein turnover rates.[1] |
| Duration of Effect | Transient and reversible upon washout. | Can be transient (siRNA) or stable (shRNA).[2] |
| Specificity | Potential for off-target kinase inhibition.[3][4] | Can have off-target effects due to miRNA-like activity.[2] |
| Application | Ideal for studying the acute roles of JNK kinase activity. | Suitable for investigating the roles of the JNK protein itself, including non-catalytic functions. |
| Controls | Vehicle control (e.g., DMSO), inactive compound. | Non-targeting/scrambled siRNA/shRNA, mock transfection/transduction. |
Experimental Protocols
To ensure a robust comparison, it is essential to employ well-defined experimental protocols. The following sections detail the methodologies for JNK inhibition and knockdown, followed by validation techniques.
This compound Treatment Protocol
This protocol outlines the steps for treating cultured cells with this compound to assess its effect on the JNK signaling pathway.
-
Cell Culture: Plate cells at a density that allows for 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal JNK activity, cells can be serum-starved for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate cells with the desired concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Activate the JNK pathway by treating cells with a known JNK activator (e.g., anisomycin, UV radiation, or TNF-α). An unstimulated control group should be included.
-
Cell Lysis: Following stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
siRNA-mediated JNK Knockdown Protocol
This protocol describes the transient knockdown of JNK using small interfering RNA.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute the JNK-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the transfection complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for JNK protein depletion.
-
Experimental Treatment: After the incubation period, proceed with JNK pathway stimulation and subsequent analysis as described for the this compound treatment.
shRNA-mediated JNK Knockdown Protocol (for stable knockdown)
For long-term studies, stable knockdown of JNK can be achieved using short hairpin RNA delivered via lentiviral particles.
-
Lentiviral Particle Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid and lentiviral packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection and filter it.
-
Transduction: Transduce the target cells with the lentiviral particles in the presence of polybrene.
-
Selection: After 24-48 hours, select for transduced cells by adding an appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expansion and Validation: Expand the antibiotic-resistant cells and validate JNK knockdown by Western blot.
-
Experimental Treatment: Use the stable JNK knockdown cell line for further experiments.
Validation by Western Blot
Western blotting is a key technique to quantify the effects of both this compound and genetic knockdown.
-
Sample Preparation: Prepare cell lysates as described in the treatment protocols and normalize the protein concentrations.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185), total JNK, phospho-c-Jun (Ser63/Ser73), total c-Jun, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Experimental Logic and Signaling Pathway
To better understand the experimental workflow and the targeted signaling pathway, the following diagrams are provided.
Caption: JNK signaling pathway and points of intervention.
Caption: Experimental workflow for cross-validation.
References
- 1. SignalSilence® SAPK/JNK siRNA I | Cell Signaling Technology [cellsignal.com]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to JNK Inhibition: The Small Molecule Covalent Inhibitor JNK-IN-14 Versus the Peptide Inhibitor D-JNKI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of c-Jun N-terminal kinase (JNK) inhibitors: the small molecule covalent inhibitor JNK-IN-14 and the peptide-based inhibitor D-JNKI-1. By examining their mechanisms of action, potency, selectivity, and cellular effects, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Executive Summary
This compound and D-JNKI-1 represent two different strategies for targeting the JNK signaling pathway, a critical regulator of cellular processes such as apoptosis, inflammation, and cell proliferation. This compound is a covalent inhibitor that forms an irreversible bond with a conserved cysteine residue within the ATP-binding pocket of JNK isoforms. In contrast, D-JNKI-1 is a cell-permeable peptide inhibitor that competitively disrupts the interaction between JNK and its downstream substrates.
Available data, though not from head-to-head studies, suggests that covalent inhibitors like the analog JNK-IN-8 (a close relative of this compound) exhibit significantly higher potency in biochemical assays, with IC50 values in the low nanomolar range. Peptide inhibitors such as D-JNKI-1 demonstrate potency in the low micromolar range. This fundamental difference in potency and mechanism of action dictates their respective advantages and potential applications in research and therapeutic development.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for JNK-IN-8 (as a proxy for this compound) and D-JNKI-1. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparison of Potency (IC50 values)
| Inhibitor | Target | JNK1 IC50 | JNK2 IC50 | JNK3 IC50 | Source |
| JNK-IN-8 | JNK1/2/3 | 4.7 nM[1][2] | 18.7 nM[1][2] | 1 nM[1] | |
| D-JNKI-1 | JNKs | 2.31 µM | 2.31 µM | 2.31 µM |
Table 2: General Characteristics and Cellular Activity
| Feature | This compound (based on JNK-IN-8) | D-JNKI-1 |
| Inhibitor Type | Small molecule, covalent, irreversible | Peptide, competitive, reversible |
| Binding Site | ATP-binding pocket (targets a conserved cysteine) | Substrate binding site (docks to the D-recruitment site) |
| Cellular Activity | Inhibits c-Jun phosphorylation in cells (EC50 ~300-500 nM), sensitizes cancer cells to other therapies | Prevents apoptosis in various cell types and in vivo models |
| Selectivity | Selective for JNKs over a panel of other kinases | Selective for JNKs, does not inhibit other MAPKs like p38 or ERK |
Mechanism of Action
This compound: Covalent Inhibition of the ATP-Binding Site
This compound belongs to a class of irreversible inhibitors that covalently modify a specific cysteine residue located near the ATP-binding site of JNKs. This covalent bond formation permanently inactivates the kinase, preventing it from binding ATP and phosphorylating its substrates. This mechanism leads to sustained inhibition of JNK signaling.
D-JNKI-1: Competitive Inhibition of Substrate Binding
D-JNKI-1 is a synthetic peptide derived from the JNK-binding domain of the scaffold protein JNK-interacting protein 1 (JIP1). It acts as a competitive inhibitor by binding to the D-recruitment site on JNK, the same site used by many of its substrates, including c-Jun. By occupying this docking site, D-JNKI-1 prevents the interaction of JNK with its downstream targets, thereby inhibiting their phosphorylation and subsequent signaling events.
Signaling Pathway and Inhibition Diagrams
JNK Signaling Pathway
Inhibitor Binding Sites on JNK
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of JNK inhibitors are provided below. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on JNK enzymatic activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine recombinant active JNK1, JNK2, or JNK3 enzyme with a specific substrate (e.g., GST-c-Jun) in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound or D-JNKI-1) or vehicle control (DMSO) to the reaction wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assay: Using ADP-Glo™ Kinase Assay that measures ADP formation.
-
Fluorescence-based Assay: Using specific antibodies to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-c-Jun
Objective: To assess the inhibition of JNK activity in a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A375) and grow to 70-80% confluency. Pre-treat cells with various concentrations of the JNK inhibitor or vehicle for 1-2 hours. Stimulate the cells with a JNK activator (e.g., anisomycin or UV radiation) for a specific duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total c-Jun and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated c-Jun.
Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of JNK inhibition on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the JNK inhibitor or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Apoptosis Assay (Annexin V Staining)
Objective: To determine if JNK inhibition induces or prevents apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the JNK inhibitor, a positive control for apoptosis (e.g., staurosporine), and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Conclusion
This compound and D-JNKI-1 offer distinct advantages for studying and modulating the JNK signaling pathway. The high potency and irreversible nature of covalent inhibitors like this compound make them powerful tools for achieving sustained and complete inhibition of JNK activity in biochemical and cellular assays. However, the potential for off-target covalent interactions should be carefully considered.
Peptide inhibitors like D-JNKI-1 provide a different approach by specifically targeting the substrate-binding site, which may offer a more nuanced modulation of JNK signaling by preventing the phosphorylation of a subset of JNK substrates. While generally less potent than small molecule covalent inhibitors, their mechanism of action can be advantageous in certain biological contexts.
The choice between these two classes of inhibitors will ultimately depend on the specific research question, the desired duration of inhibition, and the experimental system being used. This guide provides the foundational information to aid in this selection process and to design robust and well-controlled experiments.
References
JNK-IN-14: A Comparative Analysis of Efficacy in JNK1 versus JNK2 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted efficacy of JNK-IN-14, a potent c-Jun N-terminal kinase (JNK) inhibitor, in JNK1 versus JNK2 knockout models. While direct experimental data of this compound in these specific knockout models is not currently available in published literature, this document extrapolates its potential differential efficacy based on its in vitro selectivity and the established, distinct biological roles of JNK1 and JNK2.
Introduction to this compound and the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet irradiation, and osmotic shock.[1] The three main JNK genes—Jnk1, Jnk2, and Jnk3—encode for multiple protein isoforms. JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is found predominantly in the brain, heart, and testes.[2] The JNK signaling pathway is implicated in a wide range of physiological and pathological processes, including apoptosis, inflammation, immune responses, and metabolic regulation.[3]
This compound is a small molecule inhibitor of JNKs. Biochemical assays have demonstrated its high potency and selectivity, particularly for JNK1.
Data Presentation: In Vitro Selectivity of this compound
The inhibitory activity of this compound against the three JNK isoforms has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.
| Kinase Isoform | IC50 (nM) |
| JNK1 | 1.81 |
| JNK2 | 12.7 |
| JNK3 | 10.5 |
Data sourced from MedchemExpress.[4]
This data clearly indicates that this compound is a potent pan-JNK inhibitor with a notable selectivity for JNK1, being approximately 7-fold more potent against JNK1 than JNK2.
Predicted Efficacy in JNK1 vs. JNK2 Knockout Models: An Extrapolated Comparison
Given the ~7-fold in vitro selectivity of this compound for JNK1 over JNK2, its efficacy in knockout models is predicted to be significantly different. The following table outlines the expected outcomes based on the known divergent roles of JNK1 and JNK2 in various biological contexts. It is important to note that these are predictions and require experimental validation.
| Biological Context | Role of JNK1 | Role of JNK2 | Predicted Effect of this compound in JNK1 Knockout Model | Predicted Effect of this compound in JNK2 Knockout Model |
| Apoptosis | Pro-apoptotic in many cell types.[5] | Can be anti-apoptotic or have opposing effects to JNK1. | Minimal additional effect on apoptosis, as the primary target is absent. | Potentiation of apoptosis due to inhibition of the remaining JNK1 activity, which may be more pronounced in the absence of the opposing JNK2. |
| Inflammation | Generally pro-inflammatory. | Can have both pro- and anti-inflammatory roles depending on the context. | Negligible anti-inflammatory effect, as the key pro-inflammatory JNK isoform is knocked out. | Significant anti-inflammatory effect due to potent inhibition of JNK1. |
| Metabolism (Insulin Resistance) | Promotes insulin resistance. | Also contributes to insulin resistance. | Little to no improvement in insulin sensitivity. | Potential for significant improvement in insulin sensitivity through inhibition of JNK1. |
| T-cell Function | Required for T-cell activation and survival. | Negative regulator of CD8+ T-cell expansion. | Limited impact on T-cell mediated responses. | Potential for enhanced T-cell responses due to the removal of JNK2's negative regulation and the inhibition of JNK1-mediated apoptosis of activated T-cells. |
| Tumorigenesis | Can be pro- or anti-tumorigenic depending on the cancer type. | Often has opposing roles to JNK1 in cancer. | Effect will depend on the specific cancer model and the baseline activity of JNK2. | Effect will be largely dictated by the potent inhibition of JNK1, which could be either tumor-promoting or suppressing depending on the context. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the JNK signaling pathway and a proposed experimental workflow for evaluating JNK inhibitors in knockout models.
Caption: The JNK Signaling Pathway and the inhibitory action of this compound.
Caption: Proposed workflow for evaluating this compound in knockout models.
Experimental Protocols
In Vitro JNK Kinase Inhibition Assay (for IC50 Determination)
This protocol describes a general method for determining the IC50 value of a JNK inhibitor.
1. Materials:
-
Recombinant active JNK1, JNK2, and JNK3 enzymes.
-
JNK substrate (e.g., recombinant ATF2 or c-Jun).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT).
-
ATP solution.
-
This compound at various concentrations.
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-32P]ATP with autoradiography, or antibody-based detection like ELISA or Western blot).
2. Procedure: a. Reaction Setup: In a 96-well plate, combine the recombinant JNK enzyme, JNK substrate, and kinase assay buffer. b. Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells. c. Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. d. Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. e. Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). f. Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation using a chosen detection method. g. Data Analysis: Plot the percentage of JNK inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of JNK activity.
In Vivo Efficacy Study in Knockout Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of a JNK inhibitor in knockout mouse models of a specific disease.
1. Animal Models:
-
Wild-type mice.
-
JNK1 knockout mice.
-
JNK2 knockout mice. (All mice should be on the same genetic background).
2. Experimental Groups: For each mouse strain, establish the following treatment groups:
-
Vehicle control.
-
This compound treatment.
3. Procedure: a. Disease Induction: Induce the disease or condition of interest in all mice (e.g., induction of inflammation, tumor implantation). b. Treatment Administration: Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule and route of administration. c. Monitoring: Monitor the animals for disease progression through phenotypic assessments (e.g., tumor volume, inflammatory markers, behavioral tests). d. Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for:
- Histopathological analysis: To assess tissue morphology and disease severity.
- Biochemical assays: To measure the levels of phosphorylated c-Jun (a direct downstream target of JNK) and other relevant biomarkers in tissue lysates via Western blot or ELISA.
- Gene expression analysis: To evaluate changes in the expression of genes related to the disease pathology via qPCR or RNA-sequencing.
4. Data Analysis: Compare the outcomes between the different treatment groups within each mouse strain and across the different strains to determine the differential efficacy of this compound in the absence of JNK1 or JNK2.
Conclusion
This compound is a potent JNK inhibitor with a clear in vitro selectivity for JNK1 over JNK2. While direct in vivo evidence in knockout models is lacking, the well-documented and often opposing roles of JNK1 and JNK2 allow for informed predictions about its differential efficacy. The potent inhibition of JNK1 by this compound suggests that its therapeutic effects will be most pronounced in JNK2 knockout models where JNK1 signaling is intact and may even be heightened. Conversely, in JNK1 knockout models, the effects of this compound are expected to be significantly attenuated. These predictions underscore the importance of considering JNK isoform selectivity in the development of targeted therapies and highlight the need for future in vivo studies to validate these hypotheses.
References
A Comparative Guide to Confirming JNK-IN-14 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JNK-IN-14 with other well-known c-Jun N-terminal kinase (JNK) inhibitors, JNK-IN-8 and SP600125, focusing on methods to confirm their engagement with the JNK target in a cellular context. This document outlines key characteristics of these inhibitors and details experimental protocols for robust target validation.
Introduction to JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress stimuli, including cytokines, ultraviolet irradiation, and osmotic shock.[1] They are involved in a variety of cellular processes such as apoptosis, inflammation, and cell proliferation.[2] The JNK signaling pathway is a tiered cascade where a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MKK4 or MKK7), which in turn phosphorylates JNK at threonine and tyrosine residues, leading to its activation.[3] Activated JNK then phosphorylates a range of downstream targets, most notably the transcription factor c-Jun.[4] Given their central role in stress signaling, JNKs are attractive therapeutic targets for a number of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[5]
This guide focuses on three JNK inhibitors with different mechanisms of action to illustrate diverse approaches to confirming target engagement.
Comparison of JNK Inhibitors
A direct comparison of this compound, JNK-IN-8, and SP600125 highlights their distinct properties, which in turn dictate the most appropriate methods for confirming target engagement.
| Feature | This compound | JNK-IN-8 | SP600125 |
| Mechanism of Action | ATP-competitive | Covalent, Irreversible | ATP-competitive, Reversible |
| Targeted Residue | Not applicable (non-covalent) | Cys116 (JNK1/2), Cys154 (JNK3) | Not applicable (non-covalent) |
| Biochemical IC50 (JNK1) | 1.81 nM | 4.7 nM | 40 nM |
| Biochemical IC50 (JNK2) | 12.7 nM | 18.7 nM | 40 nM |
| Biochemical IC50 (JNK3) | 10.5 nM | 1.0 nM | 90 nM |
| Cellular IC50 (p-c-Jun) | Not explicitly reported, but shows higher inhibitory ability than SP600125 in K562 cells | 338 nM (A375 cells), 486 nM (HeLa cells) | 5-10 µM |
| Cellular Target Engagement (NanoBRET IC50) | 2.81 µM (JNK1) | Not reported | Not reported |
Confirming Target Engagement: Key Methodologies
Verifying that a compound binds to its intended intracellular target is a critical step in drug development. Several robust methods can be employed to confirm this compound target engagement in cells.
Western Blot for Phospho-c-Jun
This is a fundamental and widely used method to functionally assess the inhibition of the JNK signaling pathway. Since c-Jun is a direct downstream substrate of JNK, a reduction in its phosphorylation at Ser63 or Ser73 is a strong indicator of JNK inhibition.
Experimental Protocol: Western Blot for Phospho-c-Jun
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, A375, or K562) at a suitable density and allow them to adhere overnight. The following day, pre-treat the cells with varying concentrations of this compound, JNK-IN-8, or SP600125 for 1-2 hours.
-
Stimulation: Induce JNK pathway activation by treating cells with a known JNK activator, such as anisomycin (10 µg/mL) or UV radiation, for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun or a loading control like GAPDH or β-actin.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein target within living cells. This assay measures the apparent affinity of a test compound by its ability to compete with a fluorescent tracer that binds to a NanoLuc® luciferase-tagged target protein.
Experimental Protocol: JNK NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding for a JNK-NanoLuc® fusion protein and a transfection carrier DNA. Culture the cells for 24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and plate them into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add the this compound, JNK-IN-8, or SP600125 at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer specific for JNK. Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Substrate Addition and Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to all wells. Immediately measure the donor emission at 460 nm and the acceptor emission at 618 nm using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's target engagement potency in the cellular environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex is generally more resistant to thermal denaturation.
Experimental Protocol: JNK CETSA®
-
Cell Treatment: Treat intact cells with either vehicle (DMSO) or the JNK inhibitor (this compound, JNK-IN-8, or SP600125) at a desired concentration and incubate to allow for cell penetration and target binding.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection of Soluble JNK: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble JNK at each temperature point by Western blot using an antibody against total JNK.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble JNK as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Pathways and Workflows
To better understand the context of JNK inhibition and the experimental approaches, the following diagrams illustrate the JNK signaling pathway, a typical Western blot workflow, and a comparative logic diagram for the inhibitors.
Conclusion
Confirming target engagement of this compound in cells can be robustly achieved through a combination of techniques that assess both the direct binding of the compound to JNK and the functional consequences of this binding on the downstream signaling pathway. This guide recommends a multi-faceted approach, starting with the foundational Western blot for phospho-c-Jun to confirm functional pathway inhibition, followed by more direct and quantitative biophysical methods like NanoBRET™ and CETSA® to verify and characterize the physical interaction between this compound and its target protein in a cellular environment. By comparing the results obtained for this compound with those for well-characterized inhibitors like JNK-IN-8 and SP600125, researchers can gain a comprehensive understanding of this compound's cellular mechanism of action and its potential as a therapeutic agent.
References
- 1. rcsb.org [rcsb.org]
- 2. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lasting N-Terminal Phosphorylation of c-Jun and Activation of c-Jun N-Terminal Kinases after Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Evaluating JNK-IN-14 and Other Pan-JNK Inhibitors for Preclinical Research
A detailed comparative analysis of leading pan-JNK inhibitors, including JNK-IN-14's close analog JNK-IN-8, SP600125, and CC-930, provides researchers with critical data to select the most appropriate tool for their specific experimental needs. This guide synthesizes available biochemical and cellular data, outlines key experimental protocols, and visualizes the underlying biological pathways to inform effective research design in the study of JNK signaling.
The c-Jun N-terminal kinases (JNKs) are key mediators of cellular stress responses, and their dysregulation is implicated in a multitude of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The development of potent and selective JNK inhibitors is therefore of significant interest to the research and drug development communities. This guide provides a head-to-head comparison of this compound's close analog, the irreversible inhibitor JNK-IN-8, against other widely used pan-JNK inhibitors: the first-generation inhibitor SP600125 and the clinical candidate Tanzisertib (CC-930).
Data Presentation: A Comparative Look at Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity against other kinases. The following tables summarize the available quantitative data for JNK-IN-8, SP600125, and CC-930.
Table 1: Biochemical Potency of Pan-JNK Inhibitors
| Inhibitor | JNK1 (IC50, nM) | JNK2 (IC50, nM) | JNK3 (IC50, nM) | Mechanism of Action |
| JNK-IN-8 | 4.7[1] | 18.7[1] | 1[1] | Irreversible, Covalent[2][3] |
| SP600125 | 40 | 40 | 90 | Reversible, ATP-competitive |
| CC-930 (Tanzisertib) | 61 | 5 | 5 | Reversible, ATP-competitive |
Table 2: Kinase Selectivity Profile
| Inhibitor | Selectivity Notes |
| JNK-IN-8 | Highly selective for JNKs. In a panel of over 200 kinases, JNKs were the only targets identified. Shows over 10-fold selectivity against MNK2 and Fms, with no inhibition of c-Kit, Met, and PDGFRβ in A375 cells. |
| SP600125 | Exhibits off-target effects. Shows 10-fold greater selectivity against MKK4, and 25-fold greater selectivity against MKK3, MKK6, PKB, and PKCα. It has 100-fold selectivity against ERK2, p38, Chk1, and EGFR. However, it can inhibit other kinases like Aurora kinase A, FLT3, and TRKA with similar potency to JNKs. |
| CC-930 (Tanzisertib) | Demonstrates remarkable selectivity in a panel of 240 kinases. EGFR is the only non-MAP kinase inhibited by more than 50% at 3 µM. It is selective against MAP kinases ERK1 (IC50 = 0.48 µM) and p38α (IC50 = 3.4 µM). |
Visualizing the JNK Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate these inhibitors, the following diagrams have been generated.
References
JNK-IN-14: A Potential Strategy for Overcoming Resistance to Kinase Inhibitors
In the landscape of targeted cancer therapy, the emergence of resistance to kinase inhibitors remains a significant clinical challenge. Researchers are actively exploring novel therapeutic strategies to overcome this hurdle. One such avenue of investigation involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. While direct evidence for the efficacy of the specific JNK inhibitor, JNK-IN-14, in models resistant to other kinase inhibitors is currently limited, the broader role of the JNK pathway in drug resistance suggests its potential as a therapeutic target.
This compound is a potent inhibitor of JNK isoforms, demonstrating significant activity against JNK1, JNK2, and JNK3. In preclinical studies involving K562 leukemia cells, this compound has been shown to induce early-stage apoptosis and cause cell cycle arrest at the G2/M phase[1]. This fundamental activity of promoting cancer cell death underscores its potential as an anti-cancer agent.
Comparative Efficacy of JNK Inhibitors in Resistant Models
While specific data for this compound is not yet available, studies with other JNK inhibitors, such as JNK-IN-8, have shown promise in overcoming resistance to targeted therapies. For instance, in BRAF-mutant melanoma cells resistant to the BRAF inhibitor vemurafenib, the combination of vemurafenib and JNK-IN-8 resulted in synergistic cell killing[2]. This suggests that inhibiting the JNK pathway can re-sensitize resistant cancer cells to the primary targeted therapy.
The underlying mechanism for this synergy may involve the JNK pathway's role in promoting cell survival and proliferation in the face of therapeutic stress. In various cancer models, activation of the JNK pathway has been associated with resistance to chemotherapy and radiotherapy. Therefore, inhibitors like this compound that block this pro-survival signaling have the potential to be effective in combination with other kinase inhibitors.
Below is a summary of the known inhibitory activity of this compound and a conceptual comparison with other JNK inhibitors in the context of drug resistance.
| Inhibitor | Target(s) | IC50 Values (nM) | Efficacy in Resistant Models |
| This compound | JNK1, JNK2, JNK3 | JNK1: 1.81JNK2: 12.7JNK3: 10.5[1] | Data not available for models resistant to EGFR, ALK, or BRAF inhibitors. Induces apoptosis and G2/M cell cycle arrest in K562 leukemia cells[1]. |
| JNK-IN-8 | Covalent JNK inhibitor | Data not specified in the provided context. | In combination with the BRAF inhibitor vemurafenib, shows synergistic cell killing in BRAF-mutant melanoma cells[2]. Suppresses tumor growth in triple-negative breast cancer models in vitro and in vivo. |
Signaling Pathways and Experimental Workflows
To understand the potential role of this compound in overcoming drug resistance, it is crucial to visualize the signaling pathways involved. Resistance to kinase inhibitors, such as those targeting EGFR, ALK, and BRAF, often involves the activation of bypass signaling pathways that promote cell survival. The JNK pathway is one such critical survival pathway.
An experimental workflow to evaluate the efficacy of this compound in a resistant cancer cell line model would typically involve several key steps, from establishing the resistant line to assessing the effects of the inhibitor.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, standard methodologies for assessing the effects of kinase inhibitors can be adapted.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound, the primary kinase inhibitor, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values can be calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat resistant cells in 6-well plates with the desired concentrations of this compound and/or the primary kinase inhibitor for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. A detailed protocol for Annexin V staining can be found in various sources.
Western Blot Analysis
-
Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against total JNK, phospho-JNK, total c-Jun, phospho-c-Jun, and markers of apoptosis like cleaved PARP and cleaved Caspase-3.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system. General protocols for Western blotting of the JNK pathway are available.
Conclusion and Future Directions
While direct experimental data on the efficacy of this compound in models resistant to other kinase inhibitors is lacking, the established role of the JNK signaling pathway in promoting cell survival and drug resistance provides a strong rationale for its investigation in this context. The potent inhibitory activity of this compound against JNK isoforms, coupled with its ability to induce apoptosis, makes it a promising candidate for combination therapies.
Future studies should focus on evaluating this compound in well-characterized cell line and in vivo models of acquired resistance to EGFR, ALK, and BRAF inhibitors. Such studies will be crucial to determine the therapeutic potential of this compound in overcoming one of the most significant challenges in targeted cancer therapy.
References
JNK-IN-14 Dose-Response Analysis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dose-response analysis for the c-Jun N-terminal kinase (JNK) inhibitor, JNK-IN-14, against other notable JNK inhibitors. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the JNK signaling pathway and experimental workflows.
Comparative Dose-Response Data of JNK Inhibitors
The following table summarizes the inhibitory potency of this compound and other selected JNK inhibitors against the three main JNK isoforms. The data, presented as IC50, Ki, or EC50 values, has been compiled from various biochemical and cellular assays.
| Compound | JNK1 | JNK2 | JNK3 | Notes |
| This compound | IC50: 4.7 nM | IC50: 18.7 nM | IC50: 1 nM | Irreversible inhibitor.[1] Cellular EC50 for c-Jun phosphorylation inhibition in HeLa and A375 cells are 486 nM and 338 nM, respectively.[1] |
| SP600125 | IC50: 40 nM | IC50: 40 nM | IC50: 90 nM | Reversible, ATP-competitive inhibitor.[2] Ki of 0.19 µM for JNK-1, -2, and -3.[3] |
| AS601245 | IC50: 150 nM | IC50: 220 nM | IC50: 70 nM | Orally active, selective, ATP-competitive inhibitor.[4] |
| CC-930 (Tanzisertib) | Ki: 44 nM (IC50: 61 nM) | Ki: 6.2 nM (IC50: 5 nM) | IC50: 5 nM | Kinetically competitive with ATP. |
| TCS JNK 6o (JNK Inhibitor VIII) | Ki: 2 nM (IC50: 45 nM) | Ki: 4 nM (IC50: 160 nM) | Ki: 52 nM | ATP-competitive inhibitor. |
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The pathway plays a crucial role in regulating cellular processes such as proliferation, apoptosis, and inflammation.
Experimental Protocols
Detailed methodologies for determining the dose-response curves of JNK inhibitors typically involve either biochemical or cell-based assays.
Biochemical Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified JNK protein.
Materials:
-
Recombinant active JNK1, JNK2, or JNK3 enzyme
-
JNK substrate (e.g., GST-c-Jun or ATF2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
JNK inhibitor (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the JNK inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3- or 10-fold dilutions.
-
Assay Plate Setup: Add a small volume of each inhibitor concentration to the wells of the assay plate. Include control wells with DMSO only (vehicle control).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant JNK enzyme and the substrate in the kinase assay buffer. Add this mixture to all wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should be close to its Km value for the specific JNK isoform.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. Normalize the data with the vehicle control representing 100% kinase activity and a no-enzyme control as 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based c-Jun Phosphorylation Assay (In Situ)
This assay measures the ability of a compound to inhibit JNK activity within a cellular context by quantifying the phosphorylation of its downstream target, c-Jun.
Materials:
-
Cell line (e.g., HeLa, Jurkat, or HEK293)
-
Cell culture medium and supplements
-
JNK pathway activator (e.g., anisomycin or TNF-α)
-
JNK inhibitor dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-c-Jun and anti-total-c-Jun or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the JNK inhibitor for 1-2 hours.
-
Stimulate the cells with a JNK activator (e.g., 0.3 µg/ml anisomycin for 30-40 minutes) to induce c-Jun phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-c-Jun.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against total c-Jun or a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.
-
Plot the normalized signal against the inhibitor concentration to generate a dose-response curve and determine the EC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates a typical workflow for determining the IC50 value of a JNK inhibitor.
References
Benchmarking JNK-IN-14: A Comparative Guide to Performance in Published Assay Protocols
For researchers, scientists, and drug development professionals investigating the c-Jun N-terminal kinase (JNK) signaling pathway, the selection of a potent and selective inhibitor is paramount. JNK-IN-14, a member of the JNK inhibitor family, has been characterized in various studies, demonstrating its utility in dissecting JNK-mediated cellular processes. This guide provides an objective comparison of this compound's performance with other commonly used JNK inhibitors, supported by data from published assay protocols.
Comparative Performance of JNK Inhibitors
The efficacy of JNK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). These values are determined through various biochemical and cell-based assays. A lower IC50 or Ki value indicates a more potent inhibitor. The following table summarizes the reported performance of this compound (represented by the structurally similar and well-characterized JNK-IN-8) and other widely used JNK inhibitors across different JNK isoforms.
| Inhibitor | Mechanism of Action | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Notes |
| JNK-IN-8 | Irreversible | 4.7 | 18.7 | 1 | >10-fold selectivity against MNK2, Fms.[1] |
| SP600125 | ATP-competitive | 40 | 40 | 90 | Broad-spectrum, with off-target effects on other kinases like Aurora kinase A, FLT3, and TRKA.[1][2] |
| CC-401 | ATP-competitive | - | - | - | Ki of 25-50 nM for JNK1, JNK2, and JNK3.[3] >40-fold selectivity over p38, ERK, IKK2, PKC, Lck, and ZAP70.[3] |
| AS601245 | ATP-competitive | - | - | - | - |
| Bentamapimod (AS602801) | ATP-competitive | 80 | 90 | 230 | - |
| Tanzisertib (CC-930) | ATP-competitive | 61 (IC50), 44 (Ki) | 5 (IC50), 6.2 (Ki) | 5 (IC50) | Selective against MAP kinases ERK1 and p38a. |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration in kinase assays.
Key Experimental Protocols for Assessing JNK Inhibition
The following are detailed methodologies for key experiments commonly used to evaluate the performance of JNK inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JNK protein.
Principle: Recombinant JNK enzyme is incubated with a substrate (e.g., GST-c-Jun or ATF2) and ATP. The inhibitor's effect is determined by measuring the amount of phosphorylated substrate. This can be done using radioactive methods ([γ-32P]ATP) or non-radioactive methods (e.g., ADP-Glo™ Kinase Assay or antibody-based detection of the phosphorylated substrate).
Example Protocol (Non-Radioactive, ADP-Glo™):
-
Reagent Preparation:
-
Prepare JNK Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT.
-
Dilute recombinant JNK enzyme, substrate (e.g., ATF2), and ATP to desired concentrations in Kinase Buffer.
-
Prepare a serial dilution of this compound and other test inhibitors.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of inhibitor or vehicle (e.g., 5% DMSO).
-
Add 2 µl of JNK enzyme.
-
Add 2 µl of a mixture of substrate and ATP to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of JNK Pathway Activation
This cell-based assay assesses the inhibitor's ability to block JNK signaling within a cellular context by measuring the phosphorylation of JNK or its downstream targets.
Principle: Cells are treated with a JNK activator (e.g., anisomycin, TNF-α) in the presence or absence of the JNK inhibitor. Cell lysates are then prepared and subjected to Western blotting to detect the levels of phosphorylated JNK (p-JNK) and/or phosphorylated c-Jun (p-c-Jun).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) and grow to 80-90% confluency.
-
Pre-incubate cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with a JNK activator for a predetermined time (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins on a 10-12% polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-JNK or p-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total JNK and a loading control (e.g., β-actin or GAPDH).
-
Cell Viability Assay
This assay evaluates the effect of JNK inhibition on cell survival and proliferation.
Principle: Cells are treated with the JNK inhibitor over a period of time (e.g., 24, 48, or 72 hours), and cell viability is measured using various methods, such as MTT or WST-8 assays, which are based on the metabolic activity of living cells.
Example Protocol (MTT Assay):
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include an untreated control.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of JNK inhibition and the experimental processes involved, the following diagrams illustrate the JNK signaling cascade and a typical experimental workflow for inhibitor testing.
Caption: The JNK signaling cascade, illustrating the points of activation and inhibition by this compound.
Caption: A generalized workflow for testing the performance of JNK inhibitors like this compound.
References
Safety Operating Guide
Proper Disposal of Jnk-IN-14: A Guide for Laboratory Professionals
Pre-Disposal Safety Precautions
Before initiating any disposal procedures, ensure that all recommended safety measures are in place. Kinase inhibitors, as a class, can have cytotoxic or other hazardous properties, necessitating careful handling to avoid exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves appropriate for the solvents used to handle Jnk-IN-14.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes and contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or dust and the work cannot be contained within a chemical fume hood, appropriate respiratory protection should be worn.
Engineering Controls:
-
All handling and disposal procedures for this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal. All waste streams containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound (Solid) | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Solutions Containing this compound (Liquid) | Collect in a dedicated, sealed, and properly labeled hazardous waste container. |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Sharps (e.g., needles, contaminated glass) | Dispose of in a puncture-resistant sharps container labeled as "Hazardous Waste" and "Sharps". |
Step-by-Step Disposal Protocol
Researchers must follow these steps to ensure the safe and compliant disposal of this compound and associated waste materials:
-
Segregation at the Source: Immediately segregate all waste contaminated with this compound from other laboratory waste. This includes the pure compound, solutions, and all contaminated consumables.
-
Containment:
-
Solid Waste: Place unused or expired this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept securely closed when not in use.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and list "this compound" as a constituent. Also, include the full chemical names of any solvents or other chemicals present in the waste mixture. The date of waste accumulation should also be clearly marked on the label.
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are properly segregated to prevent any adverse chemical reactions.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. A common and effective procedure involves wiping the surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent. All cleaning materials used in this process must be disposed of as hazardous waste.
-
Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never attempt to dispose of this type of waste through standard municipal or general waste channels.[1][2][3]
Experimental Protocols
As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not provided. Users should refer to their specific research protocols and the manufacturer's instructions for handling and use. The disposal procedures outlined above are based on general safety principles for handling potent chemical compounds in a laboratory setting.
JNK Signaling Pathway Overview
JNKs are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses and play a key role in apoptosis, inflammation, and cell differentiation. The JNK signaling pathway is a complex cascade that can be initiated by various stimuli, leading to the activation of downstream transcription factors.
Caption: A simplified diagram of the JNK signaling cascade.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety and chemical waste management. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the supplier for complete safety and handling information. All laboratory personnel must be trained in proper chemical handling and waste disposal procedures and must comply with all institutional, local, state, and federal regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
